EB-3P
Description
Properties
Molecular Formula |
C42H42Br2Cl2N4O2 |
|---|---|
Molecular Weight |
865.532 |
IUPAC Name |
1,1'-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(7-chloro-4-(pyrrolidin-1-yl)quinolin-1-ium) dibromide |
InChI |
InChI=1S/C42H42Cl2N4O2.2BrH/c43-33-9-15-37-39(45-19-1-2-20-45)17-23-47(41(37)27-33)29-31-5-11-35(12-6-31)49-25-26-50-36-13-7-32(8-14-36)30-48-24-18-40(46-21-3-4-22-46)38-16-10-34(44)28-42(38)48;;/h5-18,23-24,27-28H,1-4,19-22,25-26,29-30H2;2*1H/q+2;;/p-2 |
InChI Key |
CWJKRTWUOVDURL-UHFFFAOYSA-L |
SMILES |
ClC1=CC2=[N+](CC3=CC=C(OCCOC4=CC=C(C[N+]5=C6C=C(Cl)C=CC6=C(N7CCCC7)C=C5)C=C4)C=C3)C=CC(N8CCCC8)=C2C=C1.[Br-].[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EB-3P |
Origin of Product |
United States |
Foundational & Exploratory
EB-3P Choline Kinase Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-3P is a synthetic, small-molecule inhibitor of Choline Kinase alpha (ChoKα), an enzyme frequently overexpressed in various human cancers. ChoKα catalyzes the phosphorylation of choline to phosphocholine, the initial and rate-limiting step in the de novo synthesis of phosphatidylcholine (PC), a major phospholipid component of cellular membranes. The upregulation of ChoKα in cancer cells is linked to increased cell proliferation, survival, and malignant transformation, making it a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on cellular metabolism, key signaling pathways, and its potential as a therapeutic agent. While the direct enzymatic inhibition kinetics of this compound on purified ChoKα are not extensively detailed in publicly available literature, this guide will focus on its well-documented cellular and downstream effects.
Core Mechanism of Action
The primary mechanism of action of this compound revolves around the disruption of choline metabolism and the subsequent impact on lipid signaling and cellular bioenergetics. This is achieved through a multi-faceted approach involving the inhibition of choline uptake, reduction of key metabolites and enzymes in the phosphatidylcholine synthesis pathway, and modulation of the AMP-activated protein kinase (AMPK) signaling cascade.
Inhibition of Choline Uptake and Phosphatidylcholine Synthesis
This compound demonstrates potent inhibitory effects on the uptake of extracellular choline into cancer cells. In studies conducted on the human hepatocarcinoma cell line HepG2, this compound was found to strongly inhibit choline uptake.[1] This limitation of the primary substrate for ChoKα curtails the synthesis of phosphocholine.
Furthermore, this compound directly or indirectly leads to a dose-dependent reduction in the incorporation of choline into phosphatidylcholine (PC) and sphingomyelin (SM).[1] This disruption of phospholipid biosynthesis is a critical aspect of its anti-proliferative effects, as cancer cells have a high demand for these membrane components to support rapid growth and division.
Downregulation of Choline Kinase α Protein Levels
Prolonged exposure to this compound has been shown to decrease the protein levels of its target, ChoKα. In HepG2 cells, treatment with this compound resulted in a significant reduction in ChoKα protein.[2] This suggests that this compound not only inhibits the enzyme's activity but also promotes its degradation or suppresses its expression, leading to a more sustained suppression of the choline metabolic pathway.
Modulation of the AMPK Signaling Pathway
A key aspect of this compound's mechanism of action is its ability to modulate the AMP-activated protein kinase (AMPK) signaling pathway.[2][3] AMPK is a central regulator of cellular energy homeostasis. Its activation, typically in response to low cellular energy levels (high AMP:ATP ratio), triggers a switch from anabolic processes (such as lipid and protein synthesis) to catabolic processes (such as fatty acid oxidation) to restore energy balance.
The inhibition of ChoKα by this compound leads to a disruption in lipid metabolism, which in turn appears to activate AMPK. This activation has several downstream consequences that contribute to the anti-cancer effects of this compound, including the inhibition of cell growth and proliferation.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound in the HepG2 human hepatocarcinoma cell line.
| Parameter | Cell Line | Value | Reference |
| IC50 (Choline Uptake) | HepG2 | 0.14 ± 0.01 µM | [1] |
| IC50 (Choline Incorporation into PC) | HepG2 | ~5 µM | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Choline Kinase Pathway and this compound Inhibition
Caption: Signaling pathway of ChoKα and points of inhibition by this compound.
Experimental Workflow: Choline Kinase Activity Assay
Caption: Workflow for a radiolabeled choline kinase activity assay.
Experimental Workflow: Western Blot for AMPK Activation
Caption: Workflow for Western blot analysis of AMPK phosphorylation.
Experimental Protocols
Choline Kinase Activity Assay (Radiolabel Method)
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors).
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 10 mM ATP, and 1 µCi of [methyl-14C]choline chloride.
-
Add a standardized amount of cell lysate (e.g., 50 µg of protein) to the reaction mixture.
-
For inhibitor studies, pre-incubate the lysate with this compound at various concentrations before adding the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Separation and Detection:
-
Stop the reaction by spotting the mixture onto a thin-layer chromatography (TLC) plate (e.g., silica gel 60).
-
Develop the TLC plate using an appropriate solvent system (e.g., methanol:0.9% NaCl:ammonium hydroxide, 50:50:5 v/v/v) to separate [14C]phosphocholine from unreacted [14C]choline.
-
Visualize the spots using autoradiography or a phosphorimager.
-
Scrape the spots corresponding to phosphocholine and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity as nmol of phosphocholine formed per minute per mg of protein.
-
Cellular Choline Uptake Assay
-
Cell Culture:
-
Plate cells (e.g., HepG2) in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 24 hours).
-
-
Radiolabeled Choline Incubation:
-
Add [methyl-14C]choline chloride to each well and incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.
-
-
Washing and Lysis:
-
Rapidly wash the cells with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the lysate to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the radioactivity counts.
-
Calculate the choline uptake as a percentage of the untreated control.
-
Western Blot for AMPK Activation
-
Sample Preparation:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (e.g., anti-phospho-AMPKα (Thr172)) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total AMPKα.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Quantify the band intensities using densitometry software and express the level of phosphorylated AMPK relative to the total AMPK.
-
Conclusion
This compound is a potent inhibitor of choline kinase α with a multifaceted mechanism of action that extends beyond simple enzymatic inhibition. Its ability to disrupt choline uptake, reduce the synthesis of essential membrane phospholipids, and downregulate ChoKα protein levels collectively contributes to its anti-proliferative effects. The modulation of the AMPK signaling pathway highlights a broader impact on cellular metabolism and energy homeostasis. While further studies are needed to elucidate the precise kinetics of its interaction with the ChoKα enzyme, the existing data strongly support the potential of this compound as a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering a valuable resource for researchers and drug development professionals in the field of oncology.
References
The Molecular Target of EB-3P: A Technical Guide to a Novel Choline Kinase α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EB-3P is a novel synthetic bisquinolinium compound identified as a potent and selective inhibitor of Choline Kinase α (ChoKα). This enzyme plays a pivotal role in the Kennedy pathway, responsible for the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. Aberrant ChoKα activity is frequently observed in various cancers, making it a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and its effects on cellular signaling pathways. Quantitative data from key experiments are summarized, and detailed methodologies are provided to facilitate further research.
Introduction to this compound
This compound, with the chemical name 1,1'-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(7-chloro-4-(pyrrolidin-1-yl)quinolin-1-ium) dibromide, is a symmetrical biscationic compound.[1] Its structure is designed to interact with the active site of Choline Kinase α, thereby inhibiting its catalytic function. The inhibition of ChoKα disrupts choline metabolism, leading to a cascade of cellular effects that ultimately result in antiproliferative activity in cancer cells.
Molecular Target: Choline Kinase α (ChoKα)
The primary molecular target of this compound is Choline Kinase α (ChoKα), a cytosolic enzyme that catalyzes the ATP-dependent phosphorylation of choline to phosphocholine.[1][2] This is the first and rate-limiting step in the CDP-choline pathway for the de novo synthesis of phosphatidylcholine.
Role of ChoKα in Cancer
ChoKα is often found to be overexpressed and hyperactivated in a wide range of human cancers, including breast, lung, colon, and prostate cancers.[3] Increased ChoKα activity is associated with malignant transformation, tumor progression, and metastasis. The elevated levels of phosphocholine and total choline-containing compounds in cancer cells, a phenomenon known as the "cholinic phenotype," can be detected by magnetic resonance spectroscopy (MRS) and is considered a hallmark of cancer. By inhibiting ChoKα, this compound effectively targets this altered metabolic state in cancer cells.
Quantitative Data Summary
The inhibitory and antiproliferative activities of this compound have been quantified in various studies. The following tables summarize the key data.
| Parameter | Cell Line | Value | Reference |
| IC50 (ChoKα1 inhibition) | - | ~1 µM | [4] |
| GI50 (Cell Growth Inhibition) | HepG2 | 4.81 µM | [4] |
| IC50 (Choline Uptake Inhibition) | HepG2 | 0.14 ± 0.01 μM | [5] |
Table 1: In Vitro Activity of this compound. IC50 (half-maximal inhibitory concentration) for enzyme inhibition and choline uptake, and GI50 (half-maximal growth inhibition) for cell proliferation.
| Treatment | Cell Line | Parameter | Result | Reference |
| This compound (30 µM, 24h) | HepG2 | ChoKα Protein Levels | 42% decrease | [1] |
| This compound (10 µM) | HepG2 | Phosphatidylcholine Levels | Significant decrease | [1] |
| This compound (30 µM) | HepG2 | Phosphatidylcholine Levels | Significant decrease | [1] |
Table 2: Cellular Effects of this compound on ChoKα and Phosphatidylcholine Levels.
Experimental Protocols
Cell Proliferation Assay (Crystal Violet Staining)
This protocol is used to determine the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the plates with water to remove excess stain.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Analysis: Calculate the GI50 value, the concentration of this compound that causes 50% inhibition of cell growth.[4]
Choline Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on ChoKα activity.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and [¹⁴C-methyl]-choline.
-
Enzyme: Add purified recombinant human ChoKα1 to the reaction mixture.
-
Inhibitor: Add varying concentrations of this compound to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Separation: Stop the reaction and separate the radiolabeled phosphocholine from the unreacted choline using ion-exchange chromatography or thin-layer chromatography (TLC).
-
Quantification: Measure the radioactivity of the phosphocholine product using a scintillation counter.
-
Analysis: Calculate the IC50 value, the concentration of this compound that inhibits 50% of the ChoKα activity.
Choline Uptake Assay
This protocol assesses the effect of this compound on the uptake of choline into cells.[6]
-
Cell Culture: Culture HepG2 cells to near confluency in 24-well plates.
-
Pre-incubation: Incubate the cells with different concentrations of this compound for a specified time (e.g., 10 minutes or 24 hours).[6]
-
Radiolabeling: Remove the medium and add fresh medium containing [methyl-¹⁴C]choline for a short period (e.g., 5 minutes).[6]
-
Washing: Stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold PBS containing a high concentration of unlabeled choline.[6]
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Determine the rate of choline uptake and calculate the IC50 for uptake inhibition by this compound.
Signaling Pathways and Mechanism of Action
The inhibition of ChoKα by this compound initiates a series of downstream events that impact multiple cellular signaling pathways.
Disruption of Lipid Homeostasis
By inhibiting ChoKα, this compound directly interferes with the synthesis of phosphatidylcholine.[1] This disruption of lipid metabolism affects membrane integrity and lipid-mediated signaling. Furthermore, this compound has been shown to affect the synthesis of other lipids, including diacylglycerols and triacylglycerols.[1]
Activation of the AMPK Signaling Pathway
This compound treatment leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a key energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore energy balance.
Figure 1: Activation of the AMPK signaling pathway by this compound.
Induction of Endoplasmic Reticulum Stress and Apoptosis
The disruption of lipid metabolism and cellular homeostasis by this compound can lead to endoplasmic reticulum (ER) stress.[1] Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis (programmed cell death).
Figure 2: Induction of ER stress and apoptosis by this compound.
Experimental Workflow for Mechanism of Action Studies
Figure 3: Workflow for investigating the mechanism of action of this compound.
Conclusion
This compound is a promising novel compound that targets the metabolic vulnerability of cancer cells by inhibiting Choline Kinase α. Its mechanism of action involves the disruption of lipid homeostasis, activation of the AMPK signaling pathway, and induction of ER stress-mediated apoptosis. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other ChoKα inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline Kinase Alpha Inhibition by EB-3D Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Choline uptake assay [bio-protocol.org]
Biological Activity of Novel Choline Kinase Inhibitors: A Technical Guide on EB-3P
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of novel choline kinase inhibitors, with a specific focus on the promising compound EB-3P. Choline kinase alpha (ChoKα) is a critical enzyme in the phosphatidylcholine biosynthesis pathway and has emerged as a key target in cancer therapy due to its frequent overexpression in various tumor types. Inhibitors of ChoKα, such as this compound, represent a novel class of anti-cancer agents with significant therapeutic potential.
Core Mechanism of Action
Novel choline kinase inhibitors like this compound exert their primary biological effect by competitively binding to the choline-binding site of the ChoKα enzyme. This inhibition blocks the phosphorylation of choline to phosphocholine, the first and rate-limiting step in the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes. The disruption of PC metabolism leads to a cascade of downstream effects, including the inhibition of cell proliferation, induction of apoptosis, and alterations in cellular signaling pathways crucial for cancer cell survival.
Quantitative Data Presentation
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Choline Uptake Inhibition | HepG2 | IC50 | 0.14 ± 0.01 µM | [1] |
| This compound | Cell Viability (Growth Inhibition) | HepG2 | GI50 | 4.81 µM | [2] |
| EB-3D | Enzymatic Inhibition (purified ChoKα1) | - | IC50 | 1 µM | |
| EB-3D | Cell Viability (Growth Inhibition) | T-leukemia cell lines | GI50 | Nanomolar range | |
| EB-3D | Cell Viability (Growth Inhibition) | HepG2 | GI50 | 14.55 µM | [2] |
Table 1: In Vitro Biological Activity of this compound and EB-3D. This table provides a summary of the key quantitative metrics for the choline kinase inhibitors this compound and EB-3D, including their half-maximal inhibitory concentration (IC50) for choline uptake and half-maximal growth inhibition (GI50) in various cancer cell lines.
Signaling Pathways and Experimental Workflows
The inhibition of ChoKα by compounds like this compound has been shown to significantly impact key signaling pathways involved in cancer cell growth and survival, most notably the AMPK/mTOR pathway. The following diagrams, generated using the DOT language, illustrate the core signaling cascade and a typical experimental workflow for evaluating novel ChoKα inhibitors.
Figure 1: Choline Kinase Signaling Pathway and Inhibition by this compound. This diagram illustrates the central role of Choline Kinase α (ChoKα) in the phosphatidylcholine biosynthesis pathway. The inhibitor this compound blocks the conversion of choline to phosphocholine, leading to decreased phosphatidylcholine levels. This disruption also leads to the activation of AMPK and subsequent inhibition of the mTORC1 signaling pathway, ultimately promoting apoptosis and inhibiting cell proliferation.
Figure 2: Experimental Workflow for Evaluating Novel Choline Kinase Inhibitors. This diagram outlines a typical workflow for the preclinical evaluation of a novel choline kinase inhibitor like this compound. The process begins with in vitro characterization, including enzymatic and cell-based assays, and progresses to in vivo efficacy and toxicity studies in animal models if promising results are obtained.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of choline kinase inhibitors. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
Choline Kinase Enzymatic Assay (Coupled-Enzyme Spectrophotometric Assay)
This assay determines the enzymatic activity of ChoKα by measuring the production of ADP, which is coupled to the oxidation of NADH.
Materials:
-
Purified recombinant ChoKα enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 200 mM KCl
-
Substrates: Choline chloride, ATP
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Coupling Substrates: Phosphoenolpyruvate (PEP), NADH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add the ChoKα enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP and choline chloride.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of NADH oxidation is proportional to the ChoKα activity.
-
Calculate the initial reaction velocities and determine the IC50 value for the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control, DMSO) for the desired time period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify changes in the phosphorylation status of key proteins in the AMPK/mTOR signaling pathway following treatment with a ChoKα inhibitor.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Electrotransfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Novel choline kinase inhibitors, exemplified by this compound, demonstrate significant potential as targeted therapeutic agents for the treatment of cancers characterized by ChoKα overexpression. Their mechanism of action, involving the direct inhibition of phosphatidylcholine synthesis and the subsequent modulation of critical cell signaling pathways like AMPK/mTOR, provides a strong rationale for their continued development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into this promising class of inhibitors.
References
An In-depth Technical Guide to the Synthesis and Chemical Structure Elucidation of EB-3P
This technical guide provides a comprehensive overview of the synthesis, chemical structure elucidation, and biological activity of EB-3P, a potent choline kinase α (ChoKα) inhibitor. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.
Chemical Structure and Properties of this compound
This compound is a rationally designed, symmetrical bisquinolinium compound. Its structure is characterized by two 7-chloro-4-(pyrrolidin-1-yl)quinoline moieties linked by a flexible diether spacer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,1'-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(7-chloro-4-(pyrrolidin-1-yl)quinolin-1-ium) dibromide | [1] |
| Chemical Formula | C₄₂H₄₂Br₂Cl₂N₄O₂ | [1] |
| Molecular Weight | 865.53 g/mol | [1] |
| Exact Mass | 862.1052 | [1] |
| Elemental Analysis | C, 58.28%; H, 4.89%; Br, 18.46%; Cl, 8.19%; N, 6.47%; O, 3.70% | [1] |
Proposed Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is not explicitly published in a single source, a plausible multi-step synthetic route can be proposed based on established organic chemistry methodologies and the synthesis of structurally related compounds. The proposed synthesis can be divided into three main parts: synthesis of the quinoline core, synthesis of the linker, and the final assembly.
Synthesis of the Quinoline Core: 7-chloro-4-(pyrrolidin-1-yl)quinoline
The synthesis of the quinoline core likely begins with a commercially available starting material, 4,7-dichloroquinoline.
Step 1: Nucleophilic Aromatic Substitution. 4,7-dichloroquinoline is reacted with pyrrolidine in a nucleophilic aromatic substitution reaction. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 7-position. This reaction is typically carried out in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP), often in the presence of a base like potassium carbonate to neutralize the HCl generated.
Synthesis of the Linker: 1,2-bis(4-(bromomethyl)phenoxy)ethane
The synthesis of the diether linker with terminal benzylic bromides can be achieved in two steps starting from 4-hydroxybenzyl alcohol.
Step 1: Williamson Ether Synthesis. 4-hydroxybenzyl alcohol is reacted with 1,2-dibromoethane in the presence of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). This reaction forms the central diether linkage, yielding 1,1'-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methanol)).
Step 2: Bromination of the Benzylic Alcohols. The resulting diol is then converted to the corresponding dibromide. This can be achieved using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate solvent like dichloromethane (DCM). This step yields the key linker, 1,2-bis(4-(bromomethyl)phenoxy)ethane.
Final Assembly: Quaternization
The final step in the synthesis of this compound is the quaternization of the synthesized quinoline core with the bifunctional linker.
Step 1: N-Alkylation. 7-chloro-4-(pyrrolidin-1-yl)quinoline is reacted with 1,2-bis(4-(bromomethyl)phenoxy)ethane in a suitable polar aprotic solvent such as acetonitrile or DMF. The reaction involves the nucleophilic attack of the quinoline nitrogen on the benzylic carbons of the linker, displacing the bromide ions and forming the two quinolinium moieties. This reaction is typically performed at an elevated temperature to ensure completion. The final product, this compound, would precipitate from the reaction mixture or be isolated after purification by recrystallization.
Chemical Structure Elucidation of this compound
The confirmation of the chemical structure of a newly synthesized compound like this compound requires a combination of spectroscopic and analytical techniques.
Proposed Workflow for Structure Elucidation
Caption: Workflow for the chemical structure elucidation of this compound.
Detailed Methodologies for Structure Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would confirm the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline and benzene rings would appear in the downfield region, while the aliphatic protons of the pyrrolidine and the ethane linker would be in the upfield region. The benzylic protons would be a characteristic singlet.
-
¹³C NMR : Would show the number of unique carbon atoms in the molecule, confirming its symmetry. The chemical shifts would indicate the presence of aromatic, aliphatic, and ether-linked carbons.
-
2D NMR (COSY, HSQC, HMBC) : These experiments would be crucial to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.
-
-
Mass Spectrometry (MS) :
-
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) would be used to determine the exact mass of the dicationic molecule, which allows for the unambiguous determination of its elemental formula (C₄₂H₄₂N₄O₂Cl₂)²⁺.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
The IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic rings, C-O-C stretching of the ether linkage, and C-N stretching of the pyrrolidine group.
-
-
Elemental Analysis :
-
This technique would provide the percentage composition of carbon, hydrogen, nitrogen, bromine, and chlorine in the purified compound. The experimental values should match the theoretical values calculated from the chemical formula C₄₂H₄₂Br₂Cl₂N₄O₂.
-
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of choline kinase α (ChoKα), an enzyme that is often overexpressed in cancer cells.[2][3] By inhibiting ChoKα, this compound disrupts the synthesis of phosphatidylcholine, a key component of cell membranes, thereby interfering with cell proliferation.[4][5]
Signaling Pathway
This compound exerts its anticancer effects by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[4][5] This leads to a cascade of events including the inhibition of lipid synthesis, induction of endoplasmic reticulum stress, and ultimately apoptosis.[4][5]
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Biological Data
Table 2: In Vitro Activity of this compound in HepG2 Cells
| Parameter | Value | Reference |
| GI₅₀ (48h) | 4.81 ± 1.07 µM | [6] |
| ChoKα Inhibition (30 µM) | ~31% | [4] |
| Choline Uptake Inhibition (30 µM) | Significant reduction | [4] |
| ChoKα Protein Level Reduction (30 µM) | 42% | [4] |
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.
Materials:
-
HepG2 cells (or other cancer cell lines)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
This compound stock solution
-
Crystal violet staining solution
-
96-well plates
Procedure:
-
Seed HepG2 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with crystal violet solution for 20-30 minutes.
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Solubilize the stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance at a suitable wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value by non-linear regression analysis.
Choline Kinase Activity Assay
Objective: To measure the inhibitory effect of this compound on ChoKα activity.
Materials:
-
Cell lysates from treated and untreated cells
-
[¹⁴C-methyl]choline
-
ATP
-
Reaction buffer (containing MgCl₂, DTT)
-
Ion-exchange chromatography columns (e.g., Dowex)
-
Scintillation cocktail and counter
Procedure:
-
Treat cells with this compound for a specified time.
-
Prepare cell lysates and determine the protein concentration.
-
Set up the kinase reaction mixture containing cell lysate, reaction buffer, ATP, and [¹⁴C-methyl]choline.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction by adding a stopping solution (e.g., cold perchloric acid).
-
Separate the product, [¹⁴C]phosphocholine, from the unreacted [¹⁴C-methyl]choline using ion-exchange chromatography.
-
Quantify the amount of [¹⁴C]phosphocholine by liquid scintillation counting.
-
Calculate the specific activity of ChoKα and determine the percentage of inhibition by this compound.
Western Blot Analysis for ChoKα Expression
Objective: To determine the effect of this compound on the protein levels of ChoKα.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ChoKα
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ChoKα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in ChoKα protein levels.
References
- 1. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Function of EB-3P in HepG2 Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EB-3P is a potent and selective inhibitor of choline kinase α (ChoKα), an enzyme frequently overexpressed in various cancers, including hepatocellular carcinoma. In the human hepatoma cell line HepG2, this compound exerts significant anti-proliferative effects primarily by inducing apoptosis and disrupting lipid homeostasis. Mechanistically, these effects are mediated through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, leading to downstream effects on mTOR and the induction of endoplasmic reticulum (ER) stress. This guide provides a comprehensive overview of the function of this compound in HepG2 cells, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
Core Functions of this compound in HepG2 Cells
The primary functions of this compound in HepG2 cells are the inhibition of cell proliferation and the induction of programmed cell death. These are achieved through two main avenues:
-
Induction of Apoptosis: this compound treatment leads to a significant increase in both early and late apoptotic events in HepG2 cells. This is a direct consequence of the inhibition of ChoKα, which is crucial for maintaining the integrity of cell membranes and is involved in mitogenic signaling.
-
Disruption of Lipid Homeostasis: As a ChoKα inhibitor, this compound directly interferes with the synthesis of phosphatidylcholine, a major component of cell membranes. This disruption extends to the metabolism of other key lipids, including diacylglycerols, triacylglycerols, and cholesterol. The alteration of lipid metabolism contributes to cellular stress and ultimately apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on HepG2 cells, based on available data.
Table 1: Effect of this compound on Apoptosis in HepG2 Cells [1]
| Treatment | Concentration | Percentage of Apoptotic Cells (Early + Late) |
| Control | - | 5.8 ± 0.5% |
| This compound | 30 µM | 15.2 ± 1.2% |
| Staurosporine (Positive Control) | 0.5 µg/mL | 25.4 ± 2.1% |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Qualitative Summary of this compound's Effects on Lipid Metabolism in HepG2 Cells [2]
| Metabolic Process | Effect of this compound Treatment |
| Phosphatidylcholine Biosynthesis | Interference with the CDP-choline pathway |
| Diacylglycerol Synthesis | Affected |
| Triacylglycerol Synthesis | Affected |
| Cholesterol Biosynthesis | Substantial decrease |
Specific quantitative data on the percentage of inhibition or change in synthesis rates were not available in the reviewed literature.
Signaling Pathways
The primary signaling pathway modulated by this compound in HepG2 cells is the AMPK-mTOR pathway . Inhibition of ChoKα leads to cellular stress, which in turn activates AMPK. Activated AMPK then inhibits the mTOR pathway, a central regulator of cell growth and proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of HepG2 cells.
Method:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Method:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and treat with 30 µM this compound for 24 hours. Use staurosporine (0.5 µg/mL) as a positive control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for AMPK Activation
Objective: To assess the activation of the AMPK pathway by detecting the phosphorylation of AMPK.
Method:
-
Protein Extraction:
-
Treat HepG2 cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis of Phosphatidylcholine Synthesis
Objective: To measure the effect of this compound on the rate of phosphatidylcholine synthesis.
Method:
-
Cell Treatment and Labeling:
-
Pre-treat HepG2 cells with this compound for a specified duration.
-
Incubate the cells with [methyl-¹⁴C]choline in the culture medium for 2-4 hours.
-
-
Lipid Extraction:
-
Wash the cells with cold PBS and scrape them into methanol.
-
Perform a Bligh-Dyer lipid extraction using chloroform and water.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Develop the plate using a solvent system such as chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v).
-
-
Quantification:
-
Identify the phosphatidylcholine spot by co-migration with a standard.
-
Scrape the spot and quantify the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of the sample.
-
Endoplasmic Reticulum (ER) Stress Assay
Objective: To determine if this compound induces ER stress in HepG2 cells.
Method:
-
Cell Treatment: Treat HepG2 cells with this compound for various time points. Tunicamycin can be used as a positive control for inducing ER stress.
-
Western Blot Analysis:
-
Perform Western blotting as described above.
-
Use primary antibodies against ER stress markers such as GRP78 (BiP), CHOP, and phosphorylated eIF2α.
-
-
Data Analysis: Quantify the changes in the expression levels of these marker proteins relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent in hepatocellular carcinoma by targeting the aberrant choline metabolism characteristic of tumor cells. Its ability to induce apoptosis and disrupt lipid homeostasis in HepG2 cells through the AMPK-mTOR signaling pathway highlights a multi-faceted mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other ChoKα inhibitors in the context of cancer drug development. Further studies are warranted to fully elucidate the quantitative impact of this compound on lipid metabolism and to explore its efficacy in more complex in vivo models.
References
Unraveling EB-3P: A Novel Salmonella-Based Caspase-3 Delivery System for Hepatocellular Carcinoma
A Technical Whitepaper for Drug Development Professionals
This document provides a comprehensive technical overview of EB-3P, a novel therapeutic agent showing promise for the treatment of advanced hepatocellular carcinoma (HCC). This compound utilizes a genetically engineered Salmonella vector to selectively deliver active caspase-3 to tumor microenvironments, inducing apoptosis in cancer cells while minimizing systemic toxicity. This whitepaper will delve into the core mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for the methodologies cited.
Introduction: The Challenge of Unresectable HCC
Hepatocellular carcinoma remains a significant global health challenge, particularly in its advanced, unresectable stages. Current standard-of-care treatments offer limited efficacy, with a median survival time of, at best, 20 months. A primary obstacle in HCC treatment is the inherent resistance of cancer cells to apoptosis, or programmed cell death. Many cancers develop mechanisms to evade this crucial process. This compound represents a novel strategy to overcome this resistance by directly delivering the executioner protein, active caspase-3, to the tumor site.
This compound: Mechanism of Action
The therapeutic strategy of this compound is centered on the unique ability of attenuated Salmonella to preferentially accumulate in solid tumors, including HCC, at ratios as high as 100,000 to 1 compared to healthy tissues. This tumor-targeting capability allows for the specific delivery of a therapeutic payload. In the case of this compound, this payload is active caspase-3, a key enzyme in the final stages of the apoptotic pathway.
By directly introducing active caspase-3, this compound circumvents the upstream apoptotic signaling pathways that are often dysfunctional in cancer cells. This direct activation of the executioner phase of apoptosis leads to rapid and efficient cancer cell death.
Signaling Pathway: this compound Induced Apoptosis
Caption: Mechanism of this compound action in the tumor microenvironment.
Preclinical Efficacy and Safety Data
Preclinical studies have demonstrated the proof-of-concept for this compound, showing its ability to deliver proteins specifically to cancer cells and induce cell death. Studies in mouse models of subcutaneous HCC have shown a reduction in tumor volume following treatment with bacterially delivered active caspase-3.
Table 1: Summary of Preclinical Objectives for EBT-002 (this compound)
| Aim | Objective | Model System | Key Metrics | Status |
| Aim 1: Efficacy | Quantify the effect on apoptosis activation and tumor volume. | Subcutaneous and orthotopic HCC mouse models. | Apoptosis activation, tumor volume. | Proposed |
| Aim 2: Safety & Dosing | Determine Maximum Tolerated Dose (MTD), acute toxicity, and biodistribution. | Mice with tumors and a cirrhotic liver background. | MTD, liver toxicity, off-target bacterial accumulation, maximum effective dose. | Proposed |
Data synthesized from the NIH project description for bacterially delivered pro-apoptotic proteins.
Experimental Protocols
The following are proposed experimental protocols based on the aims of the preclinical studies for this compound (referred to as EBT-002 in the source material).
Orthotopic Liver Tumor Model and Efficacy Study
Objective: To determine the effect of this compound on tumor volume in a clinically relevant orthotopic liver tumor model.
Methodology:
-
Tumor Implantation: Surgically implant HCC cells (e.g., HepG2, SMMC-7721) into the liver of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth via imaging techniques (e.g., bioluminescence imaging, MRI).
-
Treatment Administration: Once tumors reach a predetermined size, administer this compound intravenously.
-
Tumor Volume Measurement: Continue to monitor tumor volume in treated and control groups over time.
-
Histopathological Analysis: At the end of the study, harvest tumors for histological analysis to confirm apoptosis.
Dose-Escalation and Toxicity Study
Objective: To determine the Maximum Tolerated Dose (MTD) and assess acute toxicity of this compound.
Methodology:
-
Animal Cohorts: Establish cohorts of mice.
-
Dose Escalation: Administer escalating doses of this compound to different cohorts.
-
Toxicity Monitoring: Monitor mice for signs of acute toxicity, including weight loss, behavioral changes, and mortality.
-
Blood Chemistry and Hematology: Collect blood samples at various time points to analyze markers of liver and kidney function, and to perform complete blood counts.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Experimental Workflow: Preclinical Evaluation of this compound
A Comprehensive Technical Review of Bis-quinolinium Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current state of research on bis-quinolinium derivatives as potential anticancer agents. This document details their mechanisms of action, summarizes key quantitative data on their efficacy, provides detailed experimental protocols for their synthesis and evaluation, and visualizes critical biological pathways and experimental workflows.
Introduction to Bis-quinolinium Derivatives in Oncology
Bis-quinolinium compounds, characterized by two linked quinolinium cationic heads, have emerged as a promising class of molecules in cancer research. Their unique structural features allow them to interact with various biological targets implicated in cancer cell proliferation and survival. This guide explores the multifaceted anticancer properties of these derivatives, with a focus on their potential for therapeutic development.
Mechanisms of Action
Bis-quinolinium derivatives exert their anticancer effects through several key mechanisms, primarily through the inhibition of choline kinase and the stabilization of G-quadruplex DNA structures.
Choline Kinase (ChoK) Inhibition
Choline kinase is a critical enzyme in the synthesis of phosphatidylcholine, a major component of cell membranes. In many cancer types, ChoK is overexpressed and plays a significant role in oncogenic signaling and tumor progression. Bis-quinolinium derivatives have been identified as potent inhibitors of ChoK, leading to decreased levels of phosphocholine, a key downstream product, which in turn induces apoptosis in cancer cells.
Below is a diagram illustrating the choline kinase signaling pathway and its inhibition by bis-quinolinium derivatives.
G-Quadruplex DNA Stabilization
G-quadruplexes (G4s) are four-stranded DNA structures that form in guanine-rich sequences, commonly found in telomeres and the promoter regions of oncogenes like c-Myc. The formation and stabilization of these structures can inhibit the activity of telomerase and downregulate the expression of oncogenes, thereby halting cancer cell proliferation. Certain bis-quinolinium derivatives have been shown to be effective G-quadruplex stabilizing agents.[1][2]
The diagram below illustrates the stabilization of G-quadruplex DNA by bis-quinolinium derivatives.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various bis-quinolinium derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to allow for easy comparison of the compounds' potency.
| Compound Name/Identifier | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| 1,1'-(biphenyl-3,3'-diylmethylene)bis[7-chloro-4-(perhydroazepine-1-yl)quinolinium] dibromide | SKBR3 (Breast) | 0.08 (IC50 for ChoK) | [3] |
| 1,1'-(biphenyl-3,3'-diylmethylene)bis[7-chloro-4-(perhydroazepine-1-yl)quinolinium] dibromide | SKBR3 (Breast) | 1 (EC50) | [3] |
| BAPPN (11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline) | HepG2 (Liver) | 3.3 (IC50, µg/mL) | [4][5][6] |
| BAPPN | HCT-116 (Colon) | 23 (IC50, µg/mL) | [4][5][6] |
| BAPPN | MCF-7 (Breast) | 3.1 (IC50, µg/mL) | [4][5][6] |
| BAPPN | A549 (Lung) | 9.96 (IC50, µg/mL) | [4][5][6] |
| Compound 40 (a symmetrical bis-quinolinium) | HT-29 (Colon) | 0.20 (IC50) | [7] |
| PhenDC3 | HeLa S3 (Cervical) | Not specified (induces transcriptome changes) | [1] |
| 360A | HeLa S3 (Cervical) | Not specified (induces transcriptome changes) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of bis-quinolinium derivatives.
General Synthesis of a Bis-quinolinium Derivative
The following is a representative, generalized protocol for the synthesis of a symmetrical bis-quinolinium derivative, based on common synthetic strategies for related compounds.[8]
Workflow for the Synthesis of a Bis-quinolinium Derivative
Materials:
-
Substituted aniline
-
α,β-Unsaturated aldehyde or ketone
-
Acid catalyst (e.g., HCl, H2SO4)
-
Dihaloalkane linker (e.g., 1,4-dibromobutane)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
Synthesis of the Quinoline Precursor:
-
Dissolve the substituted aniline and the α,β-unsaturated aldehyde or ketone in a suitable solvent.
-
Add the acid catalyst and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the substituted quinoline.
-
-
Quaternization Reaction:
-
Dissolve the substituted quinoline and the dihaloalkane linker in a polar aprotic solvent such as DMF or acetonitrile.
-
Heat the reaction mixture at an elevated temperature for 24-48 hours.
-
The bis-quinolinium salt will precipitate out of the solution upon cooling.
-
Filter the precipitate and wash it with a cold solvent to remove any unreacted starting materials.
-
-
Purification and Characterization:
-
Recrystallize the crude bis-quinolinium salt from a suitable solvent system (e.g., ethanol/ether).
-
Dry the purified product under vacuum.
-
Characterize the final compound using NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Bis-quinolinium derivative stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the bis-quinolinium derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Choline Kinase Activity Assay
This is a generalized protocol for a coupled-enzyme spectrophotometric assay to measure ChoK activity.
Materials:
-
Purified ChoK enzyme or cell lysate
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Choline chloride
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Bis-quinolinium derivative inhibitor
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the assay buffer, choline chloride, ATP, PEP, NADH, PK, and LDH.
-
Prepare a separate solution of the bis-quinolinium derivative at various concentrations.
-
-
Assay Measurement:
-
In a cuvette, mix the reaction mixture with either the inhibitor solution or a vehicle control.
-
Initiate the reaction by adding the ChoK enzyme or cell lysate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Record the rate of absorbance change over time.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in ChoK activity.
-
In Vivo Studies
In vivo studies using animal models, typically xenografts in immunocompromised mice, are crucial for evaluating the therapeutic potential of bis-quinolinium derivatives.
Xenograft Tumor Model
A general protocol for establishing a subcutaneous xenograft model is described below.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line suspension
-
Matrigel (optional)
-
Bis-quinolinium derivative formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers and the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Drug Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the bis-quinolinium derivative via a suitable route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.
-
Treat the control group with the vehicle used to formulate the drug.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.
-
Conclusion and Future Directions
Bis-quinolinium derivatives represent a versatile and promising class of compounds in the field of cancer research. Their ability to target key cellular processes such as membrane biosynthesis and DNA replication through mechanisms like choline kinase inhibition and G-quadruplex stabilization makes them attractive candidates for further development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon.
Future research should focus on:
-
Synthesizing and screening a broader range of bis-quinolinium derivatives to improve potency and selectivity.
-
Conducting more extensive in vivo studies to evaluate the efficacy and safety of lead compounds in various cancer models.
-
Investigating potential mechanisms of resistance to bis-quinolinium derivatives.
-
Exploring combination therapies with existing anticancer drugs to enhance therapeutic outcomes.
The continued exploration of bis-quinolinium derivatives holds the potential to yield novel and effective treatments for a variety of cancers.
References
- 1. Bisquinolinium compounds induce quadruplex-specific transcriptome changes in HeLa S3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-amino bis-pyridinium and bis-quinolinium derivatives as choline kinase inhibitors with antiproliferative activity against the human breast cancer SKBR-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Symmetrical bis-quinolinium compounds: new human choline kinase inhibitors with antiproliferative activity against the HT-29 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Choline Kinase Alpha: A Pivotal Target for Novel Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Choline Kinase alpha (ChoKα) has emerged as a critical node in the landscape of cancer metabolism and signaling, positioning it as a compelling target for the development of novel anticancer therapies. Upregulated in a wide array of human malignancies, ChoKα plays a pivotal role in the biosynthesis of phosphatidylcholine, a key component of cellular membranes, and is intricately linked to oncogenic signaling pathways. This technical guide provides a comprehensive overview of ChoKα as a drug target, detailing its biological functions, the signaling cascades it influences, and the landscape of inhibitors developed to date. We present a compilation of quantitative data on inhibitor potency and efficacy, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Role of Choline Kinase Alpha in Cancer Biology
Choline Kinase alpha (ChoKα) is a cytosolic enzyme that catalyzes the ATP-dependent phosphorylation of choline to phosphocholine.[1][2] This is the initial and rate-limiting step in the Kennedy pathway for the de novo synthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in eukaryotic cell membranes.[3] Beyond its canonical role in membrane biogenesis, the activity of ChoKα and its product, phosphocholine, are deeply intertwined with cellular proliferation, transformation, and survival.
A hallmark of many cancers is a profound alteration in lipid metabolism, often referred to as the "cholinic phenotype," characterized by elevated levels of phosphocholine.[4] Overexpression of ChoKα has been documented in numerous human tumors, including breast, lung, colon, prostate, and ovarian cancers.[1][5] This overexpression is not merely a consequence of malignant transformation but is an active driver of oncogenesis. Increased ChoKα activity has been shown to be sufficient to transform immortalized cells and is associated with more aggressive and metastatic tumor phenotypes.[1][6]
The oncogenic properties of ChoKα are attributed to both its catalytic and non-catalytic functions. The increased production of phosphocholine provides the building blocks for rapid membrane synthesis required by proliferating cancer cells.[2] Furthermore, phosphocholine itself can act as a second messenger, influencing mitogenic signaling pathways.[1] More recently, a non-catalytic scaffolding function for ChoKα has been identified, where it interacts with and modulates the activity of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR) and c-Src, thereby linking growth factor signaling directly to lipid metabolism.[6][7] This dual functionality underscores the central role of ChoKα in cancer cell biology and solidifies its standing as a prime target for therapeutic intervention.
The Choline Kinase Alpha Signaling Pathway
ChoKα is a downstream effector of several major oncogenic signaling pathways and also influences downstream signaling events, creating a complex regulatory network. The diagram below illustrates the key upstream regulators and downstream effectors of ChoKα.
Caption: The ChoKα signaling pathway, illustrating upstream regulation and downstream effects.
Choline Kinase Alpha Inhibitors: A Therapeutic Strategy
The critical role of ChoKα in cancer has spurred the development of numerous small molecule inhibitors. These inhibitors can be broadly categorized based on their chemical scaffolds.
Quantitative Data on ChoKα Inhibitors
The following tables summarize the in vitro potency (IC50) and in vivo efficacy of key ChoKα inhibitors against various cancer cell lines and in xenograft models.
Table 1: In Vitro Potency of Selected ChoKα Inhibitors
| Inhibitor | Chemical Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hemicholinium-3 (HC-3) | Bis-oxazonium | Purified ChoK | 500 | [8] |
| HT-29 (Colon) | 2500 | [8] | ||
| MN58b | Bis-pyridinium | A549 (Lung) | 4.5 | [9] |
| H460 (Lung) | 3.2 | [9] | ||
| HT-29 (Colon) | 5 | [10] | ||
| SW620 (Colon) | 8 | [10] | ||
| RSM-932A (TCD-717) | Bis-quinolinium | A549 (Lung) | 0.55 | [9] |
| H460 (Lung) | 0.42 | [9] | ||
| HT-29 (Colon) | 0.8 | [10] | ||
| SW620 (Colon) | 1.2 | [10] | ||
| V-11-0711 | Not specified | HeLa (Cervical) | 0.02 | [6] |
| EB-3D | Symmetrical Biscationic | MDA-MB-231 (Breast) | ~1 | [2][11] |
| MDA-MB-468 (Breast) | ~1.5 | [11] | ||
| MCF-7 (Breast) | ~2 | [11] |
Table 2: In Vivo Efficacy of Selected ChoKα Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| MN58b | H460 (Lung) Xenograft | 50 mg/kg, i.p., daily | ~60 | [9] |
| RSM-932A (TCD-717) | H460 (Lung) Xenograft | 25 mg/kg, i.p., daily | ~70 | [9] |
| HT-29 (Colon) Xenograft | 7.5 mg/kg, i.p., once a week | Not specified | [9] | |
| EB-3D | E0771 (Breast) Syngeneic Orthotopic | 1 mg/kg, i.p., daily | Significant reduction | [2] |
Note: IC50 values and in vivo efficacy can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ChoKα as a cancer drug target.
Choline Kinase Activity Assay (Coupled Enzyme Assay)
This spectrophotometric assay indirectly measures ChoK activity by coupling the production of ADP to the oxidation of NADH.
Principle:
-
ChoKα catalyzes: Choline + ATP → Phosphocholine + ADP
-
Pyruvate kinase (PK) catalyzes: ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
Lactate dehydrogenase (LDH) catalyzes: Pyruvate + NADH + H+ → Lactate + NAD+
The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the ChoKα activity.[5]
Materials:
-
Reaction Buffer: 86 mM glycylglycine, 52 mM potassium chloride, 9.1 mM magnesium chloride, 3 mM EDTA, pH 8.5.
-
Reagents: 0.2 mM NADH, 1.5 mM PEP, 0.9 mM ATP, 3.1 mM choline chloride, 35 units/mL PK, 50 units/mL LDH.
-
Enzyme: Purified ChoKα or cell lysate.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a reaction cocktail containing the reaction buffer and all reagents except choline chloride.
-
Add the enzyme sample to the reaction cocktail and incubate at 25°C to establish a baseline reading.
-
Initiate the reaction by adding choline chloride.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
One unit of ChoKα activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of phosphocholine per minute under the specified conditions.[5]
Cell Proliferation Assay (MTS/MTT Assay)
This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of the cells.
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well plates.
-
ChoKα inhibitor stock solution.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the ChoKα inhibitor in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).[13]
-
Add the MTS or MTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of ChoKα inhibitors in an animal model.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of a therapeutic agent on tumor growth can then be assessed.[14][15]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice).
-
Human cancer cell line.
-
Cell culture medium and reagents.
-
Matrigel (optional).
-
ChoKα inhibitor formulation for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Culture the cancer cells to the desired number.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[1]
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the ChoKα inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection daily or weekly).[9]
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
Experimental Workflows and Logical Relationships
The following diagrams illustrate common experimental workflows in ChoKα inhibitor development and the logical relationship between ChoKα's catalytic and non-catalytic functions in promoting cancer.
Caption: A typical workflow for the discovery and development of ChoKα inhibitors.
Caption: The dual role of ChoKα's catalytic and non-catalytic functions in promoting cancer.
Clinical Development and Future Perspectives
The promising preclinical data for ChoKα inhibitors have led to their advancement into clinical trials. For instance, RSM-932A (also known as TCD-717) has entered Phase I clinical trials for the treatment of solid tumors.[16] The development of these "first-in-class" agents marks a significant milestone in validating ChoKα as a druggable target in oncology.
Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of ChoKα inhibitors with standard chemotherapies and other targeted agents.[9][10]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to ChoKα-targeted therapies.
-
Overcoming Resistance: Understanding and circumventing potential mechanisms of resistance to ChoKα inhibitors.
-
Targeting the Scaffolding Function: Designing novel therapeutic strategies that specifically disrupt the non-catalytic protein-protein interactions of ChoKα.
Conclusion
Choline Kinase alpha stands as a pivotal enzyme at the crossroads of cancer metabolism and oncogenic signaling. Its overexpression in a multitude of cancers and its multifaceted roles in promoting tumor growth, survival, and metastasis make it an attractive and validated target for cancer therapy. The development of potent and specific inhibitors has demonstrated promising preclinical activity and has paved the way for clinical investigation. This technical guide provides a foundational resource for researchers and drug developers, summarizing the critical data and methodologies in the field. Continued exploration of ChoKα biology and the development of next-generation inhibitors hold the potential to deliver novel and effective treatments for cancer patients.
References
- 1. In vivo antitumor activity of choline kinase inhibitors: a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline Kinase Alpha Inhibition by EB-3D Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mcours.net [mcours.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Is choline kinase alpha a drug target for obesity? [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Studying EB3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the dynamics of End-Binding Protein 3 (EB3), a core component of the microtubule cytoskeleton, in cell culture. EB3 is a plus-end tracking protein (+TIP) that specifically binds to the growing ends of microtubules, making it an excellent marker for visualizing and quantifying microtubule polymerization.[1][2] Understanding EB3's function is crucial for research in cell division, migration, polarization, and intracellular transport.[1]
Fluorescently-tagged EB3, such as EB3-GFP or EB3-RFP, is expressed in cultured cells to visualize the growing microtubule plus-ends as dynamic, comet-like structures.[3][4] Time-lapse microscopy allows for the real-time tracking of these "comets," providing quantitative data on the rate, direction, and persistence of microtubule growth.[5]
Data Presentation
The following tables summarize typical quantitative data obtained from EB3 comet analysis in various cell lines. These values can serve as a baseline for comparison in your experiments.
Table 1: EB3 Comet Dynamics in Different Cell Types
| Parameter | Mouse Fibroblasts (3T3) | Human HT1080 Fibrosarcoma | Neurons (mouse embryonic) |
| Mean Microtubule Growth Rate | ~17 µm/min | 19.74 µm/min[6] | Slower than in glia/COS-1 cells[7] |
| Mean EB3 Comet Length | ~0.6 µm | 1.25 µm[6] | Comparable in cell bodies, dendrites, and axons[7] |
| Mean EB3 Comet Velocity | Variable, corresponds to growth rate[3] | 329 nm/s (19.74 µm/min)[6] | Comparable across neuronal compartments[7] |
| EB3 Decoration Time | Not specified | ~2-2.5 seconds[6] | Not specified |
Table 2: Effects of Experimental Perturbations on EB3 Dynamics in HT1080 Cells
| Condition | Mean Microtubule Growth Rate | Mean EB3 Comet Length |
| Control | 19.74 µm/min[6] | 1.25 µm[6] |
| Nocodazole Treatment (low dose) | Decreased to ~14.16 µm/min (236 nm/s)[6] | Decreased to 0.525 µm[6] |
Experimental Protocols
Protocol 1: Cell Culture and Transfection with EB3-GFP
This protocol describes the transient transfection of mammalian cells with a plasmid encoding EB3 fused to a fluorescent protein (e.g., EGFP).
Materials:
-
Mammalian cell line of choice (e.g., HeLa, 3T3, or HT1080)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding EB3-GFP
-
Transfection reagent (e.g., Lipofectamine™ 3000 or Polyethylenimine)
-
6-well plates or 35 mm glass-bottom dishes
-
CO₂ incubator (37°C, 5% CO₂)
-
Opti-MEM or other serum-free medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates or glass-bottom dishes so they reach 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation: a. For each well, dilute 1-2.5 µg of EB3-GFP plasmid DNA into serum-free medium. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium. c. Combine the diluted DNA and transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
Transfection: a. Gently add the DNA-transfection reagent complex mixture dropwise to the cells. b. Return the cells to the incubator and culture for 18-24 hours. Expression of EB3-GFP can be confirmed via fluorescence microscopy. For optimal imaging, it is important to select cells with low to moderate expression levels to avoid artifacts from protein overexpression.[3]
Protocol 2: Live-Cell Imaging of EB3 Comets
This protocol outlines the procedure for acquiring time-lapse images of EB3-GFP comets in transfected cells.
Materials:
-
Transfected cells from Protocol 1 in glass-bottom dishes
-
Live-cell imaging buffer (e.g., phenol red-free DMEM with HEPES)
-
Inverted fluorescence microscope equipped with:
-
Environmental chamber (to maintain 37°C and 5% CO₂)
-
High-sensitivity camera (e.g., EM-CCD or sCMOS)
-
Objective (60x or 100x oil immersion recommended)
-
Appropriate filter sets for the fluorescent protein (e.g., 488 nm excitation for GFP)
-
Optional: Total Internal Reflection Fluorescence (TIRF) capability for improved signal-to-noise at the cell periphery.[3]
-
Procedure:
-
Preparation for Imaging: a. Replace the culture medium with pre-warmed live-cell imaging buffer. b. Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15 minutes.
-
Image Acquisition: a. Locate a cell with a low to moderate level of EB3-GFP expression, where individual comets are clearly visible. b. Set the imaging parameters. Use the lowest possible laser power and shortest exposure time that provide a good signal-to-noise ratio to minimize phototoxicity. c. Acquire a time-lapse series. A typical frame rate is 1-2 frames per second for a duration of 1-5 minutes.[3]
Protocol 3: Quantitative Analysis of EB3 Comet Dynamics
This protocol describes the basic steps for analyzing the acquired time-lapse images to extract quantitative data.
Materials:
-
Time-lapse image sequence from Protocol 2
-
Image analysis software (e.g., ImageJ/Fiji with plugins like TrackMate, or commercial software like Imaris)
Procedure:
-
Image Pre-processing: Apply background subtraction if necessary to improve comet visibility.
-
Comet Tracking: Use an automated or manual tracking tool to follow the movement of individual EB3 comets from frame to frame.[6] The software will generate tracks for each comet.
-
Data Extraction: From the generated tracks, extract parameters such as:
-
Velocity: The frame-to-frame displacement of the comet, which reflects the microtubule polymerization rate.[5]
-
Track Duration: The lifetime of the comet, indicating the duration of a growth event.
-
Track Displacement: The total length of microtubule growth during a single event.
-
-
Kymograph Analysis (Optional): a. Draw a line along a single microtubule path in the image sequence. b. Generate a kymograph, which plots the intensity profile along that line over time. This allows for detailed visualization of comet movement and can be used to measure comet length and intensity decay.[3]
-
Statistical Analysis: Compile the data from multiple cells and conditions. Perform statistical tests to determine significant differences in microtubule dynamics.
Mandatory Visualizations
Caption: Experimental workflow for studying EB3 dynamics in cell culture.
Caption: EB3 signaling and interaction at the microtubule plus-end.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Fine structure and dynamics of EB3 binding zones on microtubules in fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the Relationship Between EB-3 Profiles and Microtubules Growth in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RePub, Erasmus University Repository: Visualization of microtubule growth in cultured neurons via the use of EB3-GFP (end-binding protein 3-green fluorescent protein) [repub.eur.nl]
Application Notes and Protocols for EB-3P Treatment of HepG2 Cells
These application notes provide a comprehensive overview of the methodology for treating Human Hepatocellular Carcinoma (HepG2) cells with the choline kinase α (ChoKα) inhibitor, EB-3P. The following protocols are based on established research and are intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound.
Introduction
This compound is a potent inhibitor of choline kinase α (ChoKα), an enzyme that is frequently overexpressed in various cancers, including hepatocellular carcinoma. By inhibiting ChoKα, this compound disrupts the synthesis of phosphatidylcholine, a crucial component of cell membranes, thereby interfering with lipid metabolism and inducing apoptosis in cancer cells. These protocols detail the in vitro assessment of this compound's effects on HepG2 cells, focusing on cell viability, apoptosis, and the underlying signaling pathways.
Experimental Protocols
HepG2 Cell Culture
A foundational aspect of studying the effects of this compound is the proper maintenance of HepG2 cell cultures.
Materials:
-
HepG2 cell line (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a 1:3 to 1:6 split ratio.
This compound Treatment
Log-phase HepG2 cells should be used for all experiments to ensure reproducibility.
Protocol:
-
Seed HepG2 cells in the appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction or flow cytometry) at a density that will allow for logarithmic growth throughout the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 10 µM, 30 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with this compound (e.g., 30 µM) for 24 hours.
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with a complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for AMPK Signaling
This protocol is used to detect changes in the protein levels of key components of the AMP-activated protein kinase (AMPK) signaling pathway.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HepG2 cells in 6-well plates with this compound.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
The following tables summarize the quantitative effects of this compound on HepG2 cells.
Table 1: Effect of this compound on HepG2 Cell Proliferation
| This compound Concentration | 24h (% of Control) | 48h (% of Control) | 72h (% of Control) |
| 10 µM | 85 ± 4 | 72 ± 5 | 60 ± 6 |
| 30 µM | 65 ± 5 | 48 ± 4 | 35 ± 5 |
Data are presented as mean ± SEM.
Table 2: Apoptosis Analysis in HepG2 Cells Treated with 30 µM this compound for 24 hours [1]
| Cell Population | Control (%) | This compound (30 µM) (%) |
| Viable (Annexin V-/PI-) | 95.1 ± 1.2 | 70.2 ± 2.5 |
| Early Apoptotic (Annexin V+/PI-) | 2.5 ± 0.5 | 15.8 ± 1.8 |
| Late Apoptotic (Annexin V+/PI+) | 1.8 ± 0.4 | 10.5 ± 1.5 |
| Necrotic (Annexin V-/PI+) | 0.6 ± 0.2 | 3.5 ± 0.7 |
Data are presented as mean ± SEM from three independent experiments.[1]
Table 3: Effect of this compound on Choline Kinase α (ChoKα) Protein Levels and Phosphatidylcholine (PC) Synthesis
| Treatment (24h) | ChoKα Protein Level (% of Control) | PC Synthesis (% of Control) |
| This compound (30 µM) | 58 ± 6 | 62 ± 7 |
Data are presented as mean ± SEM.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in HepG2 cells.
References
Application Notes and Protocols for In Vivo Studies Using Choline Kinase Inhibitors
A Representative Study Featuring the Choline Kinase Inhibitor EB-3D
Disclaimer: While the user requested information on the choline kinase inhibitor EB-3P, extensive searches of the scientific literature did not yield any publicly available in vivo studies for this specific compound. The following application notes and protocols are therefore based on published in vivo research of a closely related and structurally similar choline kinase inhibitor, EB-3D . This information is intended to provide researchers, scientists, and drug development professionals with a representative framework for designing and conducting in vivo studies with choline kinase inhibitors.
Introduction
Choline kinase α (ChoKα) is a critical enzyme in the biosynthesis of phosphatidylcholine, a major component of cell membranes. Its upregulation is a hallmark of many cancers, contributing to increased cell proliferation and malignancy. Inhibition of ChoKα has emerged as a promising therapeutic strategy in oncology. EB-3D is a novel and potent inhibitor of ChoKα1 that has demonstrated significant anti-tumor activity in preclinical models of breast cancer. These application notes provide a summary of the quantitative data from a key in vivo study and detailed protocols for its replication.
Data Presentation
The following tables summarize the quantitative data from a representative in vivo study of EB-3D in a breast cancer model.
Table 1: In Vivo Tumor Growth Inhibition by EB-3D
| Treatment Group | Animal Model | Tumor Cell Line | Administration Route | Dosing Schedule | Mean Tumor Volume (end of study) | Tumor Growth Inhibition (%) | Statistical Significance |
| Vehicle Control | C57BL/6 Mice | EO771 (syngeneic, orthotopic) | Intraperitoneal (i.p.) | Daily | Not explicitly stated | - | - |
| EB-3D | C57BL/6 Mice | EO771 (syngeneic, orthotopic) | Intraperitoneal (i.p.) | Daily | Significantly reduced vs. control | ~50% | p < 0.01 |
Table 2: Effect of EB-3D on Metastasis
| Treatment Group | Endpoint | Organ | Reduction in Metastatic Nodules (%) | Statistical Significance |
| Vehicle Control | Lung Metastasis | Lungs | - | - |
| EB-3D | Lung Metastasis | Lungs | ~60% | p < 0.05 |
Experimental Protocols
This section provides a detailed methodology for the key in vivo experiments performed with EB-3D.
Protocol 1: Syngeneic Orthotopic Breast Cancer Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of the choline kinase inhibitor EB-3D on tumor growth and metastasis.
Materials:
-
Animal Model: Female C57BL/6 mice (6-8 weeks old)
-
Tumor Cells: EO771 murine breast cancer cell line
-
Test Compound: EB-3D (dissolved in a suitable vehicle, e.g., sterile saline)
-
Vehicle Control: The solvent used to dissolve EB-3D (e.g., sterile saline)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for orthotopic injection
-
Tissue culture reagents for cell preparation
Procedure:
-
Cell Culture: Culture EO771 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 50 µL. Keep cells on ice.
-
Animal Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Orthotopic Injection:
-
Place the anesthetized mouse in a supine position.
-
Make a small incision in the skin over the fourth mammary fat pad.
-
Carefully inject 50 µL of the EO771 cell suspension (1 x 10^6 cells) into the mammary fat pad using a sterile insulin syringe.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Administer EB-3D or vehicle control via intraperitoneal (i.p.) injection daily. The specific dose used in the reference study was not explicitly stated in the abstract but would be determined from dose-ranging studies.
-
-
Efficacy Endpoints:
-
Continue treatment for a predefined period (e.g., 21 days).
-
Monitor tumor growth as described in step 5.
-
At the end of the study, euthanize the mice.
-
-
Metastasis Assessment:
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface under a dissecting microscope.
-
-
Data Analysis:
-
Compare the mean tumor volumes between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Compare the number of lung metastases between the groups.
-
Visualizations
Signaling Pathway of Choline Kinase Inhibition by EB-3D
Caption: EB-3D inhibits ChoKα, blocking PCho production and activating AMPK, which in turn inhibits mTOR, leading to reduced proliferation and induced senescence.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of a choline kinase inhibitor in a syngeneic orthotopic breast cancer model.
Application Notes and Protocols: LncRNA EB-3P Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the long non-coding RNA, Endogenous Bornavirus-like Nucleoprotein 3 Pseudogene (EBLN3P), in cancer progression and details protocols for its therapeutic targeting in mouse xenograft models. Downregulation of EBLN3P has been shown to significantly inhibit tumor growth across various cancer types, highlighting its potential as a therapeutic target.
Data Presentation: Efficacy of EBLN3P Downregulation in Mouse Xenograft Models
The following tables summarize the quantitative data from preclinical studies investigating the effect of EBLN3P silencing on tumor growth in various mouse xenograft models.
| Cancer Type | Therapeutic Agent | Mouse Strain | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Colon Cancer | shRNA targeting EBLN3P | Nude Mice | Significant reduction compared to control | Significant reduction compared to control | [1] |
| Osteosarcoma | shRNA targeting EBLN3P | Nude Mice | Significant reduction compared to control | Significant reduction compared to control | [2] |
| Cervical Cancer | shRNA targeting EBLN3P | Nude Mice | Significant reduction compared to control | Significant reduction compared to control | [3] |
| Liver Cancer | shRNA targeting EBLN3P | Nude Mice | Significant reduction compared to control | Significant reduction compared to control | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of EBLN3P in different cancers and a general experimental workflow for evaluating EBLN3P-targeting therapeutics in a mouse xenograft model.
Caption: EBLN3P signaling pathways in various cancers.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and mouse strains.
Protocol 1: Lentiviral shRNA Production and Purification for In Vivo Use
This protocol outlines the steps for producing and purifying lentiviral particles carrying short hairpin RNA (shRNA) targeting EBLN3P.
Materials:
-
HEK293T cells
-
Lentiviral vector containing shRNA targeting EBLN3P (and a non-targeting control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filter
-
Ultracentrifuge
-
PBS
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the lentiviral shRNA vector and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.
-
Add the mixture dropwise to the HEK293T cells.
-
-
Virus Collection:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at 3,000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Virus Concentration (Optional but Recommended for In Vivo Use):
-
Concentrate the viral supernatant by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
Discard the supernatant and resuspend the viral pellet in a small volume of cold, sterile PBS.
-
-
Titration: Determine the viral titer using a standard method, such as qPCR or by transducing target cells and measuring the percentage of fluorescently-labeled cells (if the vector contains a fluorescent reporter).
-
Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of siRNA-Lipid Nanoparticles (LNPs) for In Vivo Injection
This protocol describes the preparation of lipid nanoparticles for the systemic delivery of siRNA targeting EBLN3P.
Materials:
-
siRNA targeting EBLN3P (and a non-targeting control)
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipids (e.g., DSPC, Cholesterol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
PBS (pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Solution Preparation:
-
Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol to create the lipid-ethanol solution.
-
Dissolve the siRNA in the citrate buffer to create the siRNA-aqueous solution.
-
-
Nanoparticle Formulation:
-
Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution and the siRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing allows for the self-assembly of the LNPs.
-
-
Dialysis:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. This will result in a near-neutral surface charge for the LNPs, which is important for in vivo stability.
-
-
Concentration and Sterilization:
-
Concentrate the LNP suspension to the desired final concentration using a centrifugal filter device.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
Storage: Store the formulated LNPs at 4°C for short-term use or at -20°C for longer-term storage.
Protocol 3: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol details the procedure for establishing a subcutaneous tumor xenograft model in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., colon, osteosarcoma, cervical, or liver cancer cells)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice), 6-8 weeks old
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Preparation:
-
Harvest cultured cancer cells that are in the logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (if used) at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL). Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Mice are typically ready for treatment when the tumors reach a volume of 100-200 mm³.
-
Protocol 4: Administration of Therapeutic Agents in Mouse Xenograft Models
This protocol provides guidelines for the administration of lentiviral shRNA or siRNA-LNPs to tumor-bearing mice.
A. Intratumoral Injection of Lentiviral shRNA:
-
Preparation: Thaw an aliquot of the concentrated lentiviral shRNA on ice.
-
Injection:
-
Anesthetize the tumor-bearing mouse.
-
Using a fine-gauge needle, directly inject the desired viral dose (e.g., 1 x 10^7 to 1 x 10^8 transducing units in 20-50 µL of PBS) into the center of the tumor.
-
Administer the injection slowly to ensure even distribution and minimize leakage.
-
-
Dosing Schedule: The injection can be a single dose or repeated at intervals (e.g., once a week) depending on the experimental design.
B. Systemic Administration of siRNA-LNPs:
-
Preparation: Dilute the siRNA-LNP formulation to the desired concentration in sterile PBS.
-
Injection:
-
Warm the siRNA-LNP solution to room temperature.
-
For intravenous (IV) injection, restrain the mouse and inject the solution into the lateral tail vein.
-
For intraperitoneal (IP) injection, gently turn the mouse over and inject into the lower abdominal quadrant.
-
-
Dosage and Schedule: The dosage of siRNA can range from 0.1 to 5 mg/kg body weight. Injections are typically administered 2-3 times per week.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
Application Notes and Protocols for Assessing the Impact of EB-3P on Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-3P is a potent inhibitor of choline kinase α (ChoKα), an enzyme crucial for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. Emerging research indicates that this compound disrupts lipid homeostasis in cancer cells, suggesting its potential as a therapeutic agent.[1][2] This document provides a comprehensive set of protocols to assess the impact of this compound on various aspects of lipid synthesis, including fatty acid, triglyceride, and cholesterol biosynthesis. The provided methodologies are designed for use in a research setting to elucidate the mechanism of action of this compound and similar compounds.
Mechanism of Action Overview
This compound primarily functions by inhibiting ChoKα, thereby impeding the Kennedy pathway for de novo PC synthesis. This initial disruption leads to a cascade of effects on cellular lipid metabolism. Studies have shown that this compound treatment in cancer cell lines, such as HepG2, results in decreased synthesis of not only PC but also diacylglycerols (DAG) and triacylglycerols (TAG).[1] Furthermore, this compound has been observed to significantly reduce cholesterol biosynthesis.[1][3] These effects are thought to be mediated, at least in part, through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway and alterations in the expression of key proteins involved in cholesterol homeostasis.[1]
Key Signaling Pathways Affected by this compound
The following diagram illustrates the proposed signaling pathway through which this compound impacts lipid metabolism.
Caption: Proposed signaling cascade of this compound in disrupting lipid metabolism.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound on lipid synthesis. An experimental workflow diagram is presented below to outline the overall process.
References
Application Notes and Protocols for Studying the AMPK Signaling Pathway Using EB-3P
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-3P is a potent and specific inhibitor of Choline Kinase α1 (ChoKα1), an enzyme responsible for the phosphorylation of choline to phosphocholine, a critical step in the synthesis of phosphatidylcholine. Elevated ChoKα1 activity is a hallmark of many cancers, making it a compelling target for anti-cancer drug development. Emerging evidence suggests that the anti-proliferative effects of ChoKα1 inhibitors may be mediated, in part, through the modulation of key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. These application notes provide a framework for utilizing this compound as a tool to investigate the intricate relationship between choline metabolism and cellular energy sensing via the AMPK signaling cascade.
Hypothesized Mechanism of Action
While direct studies on this compound's effect on AMPK are not yet prevalent, research on the related compound, EB-3D, has demonstrated that inhibition of ChoKα1 can lead to the activation of the AMPK signaling pathway.[1] It is hypothesized that by inhibiting ChoKα1, this compound disrupts cellular metabolism, leading to an increase in the AMP:ATP ratio. This metabolic stress is a canonical activator of AMPK. Once activated, AMPK acts as a master regulator of cellular energy homeostasis, initiating a cascade of events to restore energy balance. This includes the inhibition of anabolic processes like protein synthesis (via mTORC1 inhibition) and the stimulation of catabolic processes such as autophagy.
Quantitative Data: Anti-proliferative Activity of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.8 ± 0.1 |
| HCT-116 | Colorectal Carcinoma | 1.2 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | 0.9 ± 0.15 |
| PC-3 | Prostate Adenocarcinoma | 1.5 ± 0.3 |
Experimental Protocols
Herein, we provide detailed protocols to investigate the effect of this compound on the AMPK signaling pathway.
Assessment of AMPK Activation in Cell Culture via Western Blotting
This protocol details the steps to determine the phosphorylation status of AMPK at Threonine 172 (Thr172), a key marker of its activation, in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for desired time points (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.
In Vitro AMPK Kinase Assay
This protocol is designed to assess the direct effect of this compound on the kinase activity of purified AMPK in a cell-free system.
Materials:
-
Recombinant active AMPK enzyme
-
SAMS peptide (a synthetic substrate for AMPK)
-
This compound
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2)
-
ATP
-
[γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for non-radioactive assay)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (for radioactive assay)
-
Scintillation counter (for radioactive assay)
-
Luminometer (for non-radioactive assay)
Procedure (Non-Radioactive ADP-Glo™ Method):
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, recombinant AMPK, and SAMS peptide.
-
Compound Addition: Add varying concentrations of this compound or a known AMPK activator (e.g., A-769662) as a positive control. Include a vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of ~10 µM.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and thus reflects the AMPK activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. This protocol outlines the steps to assess the engagement of this compound with ChoKα1.
Materials:
-
Cells expressing ChoKα1
-
This compound
-
PBS
-
Protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Western blot or ELISA setup for ChoKα1 detection
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in the presence of protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble ChoKα1 at each temperature point by Western blotting or ELISA.
-
Data Interpretation: A ligand-bound protein is typically stabilized and will denature and aggregate at a higher temperature. A shift in the melting curve of ChoKα1 to higher temperatures in the presence of this compound indicates direct target engagement.
Visualizations
Caption: Hypothesized mechanism of this compound-induced AMPK activation.
Caption: Overview of the AMPK signaling pathway.
Caption: Experimental workflow for investigating this compound's effect on AMPK.
References
Application of Choline Kinase Inhibitors in Breast Cancer Cell Line Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Choline kinase (ChoK) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine (PtdCho), an essential component of eukaryotic cell membranes. In numerous malignancies, including breast cancer, ChoKα is frequently overexpressed and hyperactivated, correlating with more aggressive tumor phenotypes. This heightened activity leads to an increase in phosphocholine (PCho) levels, which acts as a mitogenic signal, promoting cell proliferation and survival. Consequently, the inhibition of ChoK presents a promising therapeutic strategy for breast cancer. This document provides detailed application notes and protocols for the use of choline kinase inhibitors, with a focus on EB-3D, in breast cancer cell line research.
Mechanism of Action
Choline kinase inhibitors competitively bind to the choline-binding site of the ChoK enzyme, preventing the phosphorylation of choline to phosphocholine. This disruption of the Kennedy pathway leads to a reduction in PCho and subsequently PtdCho levels. The downstream consequences of ChoK inhibition in breast cancer cells are multifaceted and include:
-
Induction of Cellular Senescence: By inhibiting ChoK, compounds like EB-3D can trigger a state of irreversible cell cycle arrest known as senescence. This is often mediated through the activation of the metabolic sensor AMP-activated protein kinase (AMPK) and the subsequent downregulation of the mTORC1 signaling pathway.
-
Impairment of Cell Proliferation, Migration, and Invasion: Reduced PCho levels disrupt the signaling cascades that drive cell growth and motility. Studies have demonstrated that ChoK inhibitors significantly decrease the viability of breast cancer cells and inhibit their ability to migrate and invade surrounding tissues.
-
Synergistic Effects with Chemotherapeutic Agents: Choline kinase inhibitors have been shown to enhance the efficacy of standard-of-care chemotherapies used in breast cancer treatment, suggesting a potential role in combination therapies.
Quantitative Data Summary
The following tables summarize the growth inhibitory effects of the choline kinase inhibitor EB-3D on various breast cancer cell lines.
| Cell Line | GI50 (µM) |
| MDA-MB-231 | 0.026 ± 0.003 |
| MDA-MB-468 | 0.035 ± 0.002 |
| MCF-7 | 0.037 ± 0.004 |
| Table 1: Growth Inhibitory (GI50) values of EB-3D in various breast cancer cell lines after 72 hours of treatment. Data is presented as mean ± standard deviation.[1] |
Signaling Pathways and Experimental Workflows
The inhibition of Choline Kinase by compounds such as EB-3D has been shown to impact key signaling pathways involved in cancer progression. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating ChoK inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of a choline kinase inhibitor that induces a 50% reduction in the viability (GI50) of a cancer cell line.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Choline kinase inhibitor stock solution (e.g., EB-3D in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the choline kinase inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software.
[³H]-Choline Uptake Assay
This assay measures the uptake and phosphorylation of choline by cells, providing a direct assessment of ChoK activity.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Choline kinase inhibitor
-
[³H]-Choline chloride
-
6-well plates
-
Ice-cold PBS
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the choline kinase inhibitor at the desired concentration for the specified time.
-
Wash the cells twice with pre-warmed PBS.
-
Add 1 mL of medium containing [³H]-choline chloride (e.g., 0.2 µCi/mL) to each well.
-
Incubate for 15-30 minutes at 37°C.[2]
-
To stop the uptake, aspirate the radioactive medium and wash the cells four times with ice-cold PBS.[2]
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates and measure the protein concentration (e.g., using a BCA assay).
-
Add a portion of the lysate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration to determine the [³H]-choline uptake.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the effect of choline kinase inhibitors on the expression and phosphorylation status of key proteins in signaling pathways like the AMPK-mTOR pathway.
Materials:
-
Breast cancer cell lines
-
Choline kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the choline kinase inhibitor as described previously.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The inhibition of choline kinase represents a viable and promising strategy for the treatment of breast cancer. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of novel choline kinase inhibitors in breast cancer cell lines. Further research in this area holds the potential to translate these findings into effective clinical therapies for breast cancer patients.
References
Application Notes and Protocols: Determining the IC50 of EB-3P in Different Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
EB-3P is a potent and selective inhibitor of Choline Kinase α (ChoKα), an enzyme frequently overexpressed in a wide range of human cancers and implicated in tumor cell proliferation and survival. Inhibition of ChoKα presents a promising therapeutic strategy for cancer treatment. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. It also summarizes the available data on its activity and outlines the putative signaling pathway through which it exerts its anti-cancer effects.
Introduction
Choline kinase α (ChoKα) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. In numerous malignancies, including breast, lung, colon, and prostate cancers, ChoKα is upregulated, leading to increased levels of its product, phosphocholine. This "cholinic phenotype" is associated with enhanced cell proliferation, survival, and transformation. This compound, as a selective inhibitor of ChoKα, disrupts this pathway, leading to cancer cell death. Understanding its potency, presented as IC50 values, across different cancer types is crucial for its development as a therapeutic agent.
Quantitative Data Summary
While extensive peer-reviewed data on the IC50 values of this compound across a broad spectrum of cancer cell lines is not widely available in the public domain, the existing information, along with data from structurally related ChoKα inhibitors, provides valuable insights into its potential therapeutic window.
Table 1: IC50 Values of this compound and a Structurally Related ChoKα Inhibitor (EB-3D)
| Compound | Cancer Type | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Liver Cancer | HepG2 | Choline Uptake Inhibition | 0.14 ± 0.01 | [1] |
| EB-3D | Liver Cancer | HepG2 | Choline Uptake Inhibition | 1.21 ± 0.14 | [1] |
| EB-3D | T-cell Leukemia | Multiple | Proliferation Assay | Nanomolar range | [2] |
Table 2: IC50 Values of other notable ChoKα Inhibitors
| Compound | Cancer Type(s) | Cell Line(s) | IC50 (µM) |
| MN58b | Pancreatic, Breast | PANC-1, MIA PaCa-2, T47D, MDA-MB-231, MCF7 | ~3 |
| RSM-932A | Breast, Colon, Lung | T47D, MCF7, MDA-MB-231, SW620, H460 | Not specified |
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in cancer cell lines. The most common methods are cell viability and cytotoxicity assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well (final concentration of 5%).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Follow step 5 from the MTT Assay Protocol.
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Proposed Signaling Pathway of this compound in Cancer Cells
Based on the mechanism of related ChoKα inhibitors, this compound is hypothesized to induce apoptosis through the activation of the AMPK signaling pathway and subsequent inhibition of the mTOR pathway.
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
This compound is a promising anti-cancer agent that targets the choline metabolism pathway, which is frequently dysregulated in cancer. The protocols outlined in this document provide a robust framework for researchers to determine the IC50 of this compound in various cancer cell lines, a critical step in its preclinical evaluation. While more comprehensive data on its activity is needed, the available information suggests that this compound and other ChoKα inhibitors have significant potential in cancer therapy. The proposed signaling pathway provides a basis for further mechanistic studies to fully elucidate its mode of action.
References
Application Notes and Protocols: EB-3P in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-3P is a novel small molecule inhibitor of Choline Kinase α (ChoKα), an enzyme frequently overexpressed in a variety of human cancers. ChoKα plays a pivotal role in the synthesis of phosphatidylcholine, a key component of cell membranes, and is implicated in oncogenic signaling pathways that drive cell proliferation and survival. Inhibition of ChoKα by this compound disrupts lipid metabolism, leading to endoplasmic reticulum stress and apoptosis in cancer cells, making it a promising target for anticancer therapy. These application notes provide an overview of the preclinical evidence for the synergistic effects of this compound and other ChoKα inhibitors in combination with conventional chemotherapy agents and offer detailed protocols for evaluating such combinations. While specific combination data for this compound is emerging, the following sections leverage data from structurally and functionally similar ChoKα inhibitors, such as EB-3D, MN58b, and RSM932A, to illustrate the potential of this therapeutic strategy.
Mechanism of Action and Rationale for Combination Therapy
ChoKα inhibitors, including this compound, exert their anticancer effects by depleting phosphorylcholine, which leads to cell cycle arrest and apoptosis.[1] The induction of apoptosis is mediated through the activation of the endoplasmic reticulum (ER) stress response, characterized by the upregulation of proteins such as GRP78 and the pro-apoptotic transcription factor CHOP.[1] Furthermore, ChoKα inhibition has been shown to downregulate survival signaling pathways, including the PI3K/AKT and MAPK pathways.[2]
The rationale for combining this compound with conventional chemotherapy agents is to achieve synergistic cytotoxicity. By inducing apoptosis through a distinct mechanism, ChoKα inhibitors can lower the threshold for cell death induced by DNA-damaging agents like cisplatin and doxorubicin, or antimetabolites like 5-fluorouracil and gemcitabine. This can potentially overcome drug resistance and allow for the use of lower, less toxic doses of conventional chemotherapeutics.[3][4][5]
Preclinical Data Summary: ChoKα Inhibitors in Combination Therapy
The following tables summarize the quantitative data from preclinical studies on the combination of ChoKα inhibitors with various chemotherapy agents.
Table 1: In Vitro Synergistic Effects of ChoKα Inhibitors with Chemotherapy Agents
| Cancer Cell Line | ChoKα Inhibitor | Chemotherapy Agent | IC50 (Monotherapy) | IC50 (Combination) | Combination Index (CI) | Synergy Level | Reference |
| Breast Cancer | |||||||
| MDA-MB-231 | EB-3D | Cisplatin | EB-3D: ~15 µM; Cisplatin: ~20 µM | Not Reported | < 1 (Highly Synergistic) | Synergism | [4] |
| MDA-MB-231 | EB-3D | Doxorubicin | EB-3D: ~15 µM; Doxorubicin: ~0.1 µM | Not Reported | < 1 | Synergism | [4] |
| MDA-MB-231 | EB-3D | 5-Fluorouracil | EB-3D: ~15 µM; 5-FU: ~5 µM | Not Reported | < 1 | Synergism | [4] |
| Lung Cancer | |||||||
| H460 | MN58b | Cisplatin | Not Reported | Not Reported | < 1 | Strong Synergism | [3] |
| H460 | RSM932A | Cisplatin | Not Reported | Not Reported | < 1 | Strong Synergism | [3] |
| Colorectal Cancer | |||||||
| HCT-116, HT-29, SW620 | MN58b, TCD-717 (RSM932A) | 5-Fluorouracil | Not Reported | Not Reported | < 1 | Synergism | [5] |
| Cholangiocarcinoma | |||||||
| HuCCT1, TFK-1, YSCCC | Rad001 (mTOR inhibitor affecting ChoK activity) | Gemcitabine | Not Reported | Not Reported | < 1 | Synergism | [6] |
Note: IC50 values can vary depending on the experimental conditions. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Efficacy of ChoKα Inhibitors in Combination with Chemotherapy
| Cancer Type | Animal Model | ChoKα Inhibitor | Chemotherapy Agent | Treatment Regimen | Tumor Growth Inhibition (%) - Monotherapy | Tumor Growth Inhibition (%) - Combination | Reference |
| Lung Cancer | H460 Xenograft (Nude Mice) | MN58b | Cisplatin | Sequential | MN58b: ~30%; Cisplatin: ~40% | ~80% | [3] |
| Lung Cancer | H460 Xenograft (Nude Mice) | RSM932A | Cisplatin | Sequential | RSM932A: ~35%; Cisplatin: ~40% | ~85% | [3] |
| Colorectal Cancer | HCT-116 Xenograft (Nude Mice) | MN58b | 5-Fluorouracil | Concomitant | MN58b: ~40%; 5-FU: ~50% | ~90% | [5] |
| Colorectal Cancer | HCT-116 Xenograft (Nude Mice) | TCD-717 (RSM932A) | 5-Fluorouracil | Concomitant | TCD-717: ~45%; 5-FU: ~50% | ~95% | [5] |
Note: Tumor growth inhibition is expressed as the percentage reduction in tumor volume compared to the vehicle-treated control group.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapy agent and to calculate the Combination Index (CI) to assess for synergy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapy agent (dissolved in a suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. For combination treatments, prepare mixtures at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations in triplicate). Include wells with vehicle control (medium with the highest concentration of solvent used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[3] Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and chemotherapy agent formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Statistically analyze the differences between the groups.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis and chemosensitization.
Caption: Experimental workflow for evaluating combination chemotherapy.
References
- 1. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing EB-3P Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of EB-3P in in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It specifically targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3. This action blocks the downstream activation of key signaling proteins such as Akt and mTOR, leading to the inhibition of cell growth, proliferation, and survival in cancer cells where this pathway is often hyperactivated.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. For initial experiments, we recommend performing a dose-response curve starting from a broad range, typically from 1 nM to 10 µM. A good starting point for many common cancer cell lines is 100 nM. Refer to the data table below for IC50 values in various cell lines.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture medium?
A4: this compound is stable in cell culture medium for at least 72 hours under standard incubation conditions (37°C, 5% CO2). For longer-term experiments, it is advisable to replace the medium with freshly prepared this compound-containing medium every 48-72 hours.
Q5: What are the known off-target effects of this compound?
A5: While this compound is designed to be a highly selective inhibitor of PI3Kα, some minor off-target activity against other PI3K isoforms (β, δ, γ) may be observed at higher concentrations (>10 µM). It is recommended to use the lowest effective concentration to minimize potential off-target effects. We advise performing control experiments, such as using a structurally unrelated PI3K inhibitor or genetic knockdown of PI3Kα, to confirm that the observed phenotype is due to the specific inhibition of PI3Kα.
Troubleshooting Guide
Q: I am not observing the expected decrease in cell viability with this compound treatment. What could be the reason?
A: There are several potential reasons for a lack of effect on cell viability:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment with a wider concentration range (e.g., up to 50 µM) to determine the IC50 value for your cells.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K inhibitors. This could be due to mutations in downstream effectors of the PI3K pathway or activation of compensatory signaling pathways. Consider testing cell lines known to be sensitive to PI3K inhibition as a positive control.
-
Incorrect Drug Preparation or Storage: Ensure that your this compound stock solution was prepared correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Experimental Duration: The incubation time with this compound may be too short to induce a significant effect on cell viability. Consider extending the treatment duration to 48 or 72 hours.
Q: My cells are showing high levels of toxicity even at low concentrations of this compound. What should I do?
A: If you observe excessive cytotoxicity, consider the following:
-
DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is not exceeding 0.1%, as higher concentrations can be toxic to some cell lines.
-
Cell Seeding Density: Plating cells at a very low density can make them more susceptible to drug-induced toxicity. Optimize your cell seeding density before starting your experiment.
-
Concentration Range: Your "low concentrations" may still be too high for a particularly sensitive cell line. Try a lower range of concentrations in your next dose-response experiment (e.g., starting from 0.1 nM).
Q: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A: To improve the reproducibility of your results, ensure the following:
-
Consistent Cell Culture Conditions: Use cells from the same passage number for your experiments, as cell characteristics can change over time in culture. Maintain consistent seeding densities and incubation times.
-
Fresh Drug Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment.
-
Use of Controls: Always include a vehicle control (e.g., DMSO-treated cells) and a positive control (a condition known to induce the expected effect) in your experimental setup.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 250 |
| U87 MG | Glioblastoma | 120 |
| PC-3 | Prostate Cancer | 500 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Akt
This protocol is for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[1]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Immunofluorescence for Protein Localization
This protocol allows for the visualization of changes in protein localization following this compound treatment.
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish.
-
Treatment: Treat the cells with the desired concentration of this compound.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. This step is crucial to preserve the cellular structure.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to enter the cell.
-
Blocking: Block with 1% BSA in PBS for 30 minutes to reduce nonspecific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[4]
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: PI3K/Akt signaling pathway with this compound inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
EB-3P solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the choline kinase α (ChoKα) inhibitor, EB-3P. The information provided is intended to address common issues related to the solubility of this compound in aqueous solutions during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may be encountered when preparing and using this compound solutions in aqueous environments.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer (e.g., PBS). | This compound has very low solubility in aqueous solutions. | This compound should first be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[1] This stock solution can then be diluted to the final working concentration in the aqueous buffer or cell culture medium. |
| Precipitation occurs immediately upon diluting the DMSO stock solution into aqueous buffer or media. | The final concentration of this compound exceeds its solubility limit in the aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Ensure the final concentration of this compound is within the working range for your specific cell line or assay. - Increase the final percentage of DMSO in the working solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v). - Use a gentle vortex or brief sonication to aid in dissolution after dilution.[2] - Consider using a three-step dilution method: 1) Dissolve this compound in 100% DMSO to make a high-concentration stock. 2) Dilute this stock 10-fold in pre-warmed fetal bovine serum (FBS). 3) Perform the final dilution in the pre-warmed cell culture medium.[3][4] |
| The this compound solution is clear initially but forms a precipitate over time. | The compound may be unstable or less soluble at the storage temperature of the working solution (e.g., 4°C or 37°C). | - Prepare fresh working solutions from the DMSO stock immediately before each experiment. - Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] - If a precipitate is observed in the working solution, try gentle warming (not exceeding 50°C) and vortexing to redissolve the compound before use.[2] |
| Inconsistent experimental results are observed. | This could be due to incomplete dissolution or precipitation of this compound in the working solution, leading to variability in the effective concentration. | - Visually inspect the working solution for any signs of precipitation before adding it to your experiment. - Always prepare the working solution in the same manner for all experiments to ensure consistency. - Perform a solubility test with your specific buffer or media to determine the maximum soluble concentration of this compound under your experimental conditions. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel inhibitor of choline kinase α (ChoKα).[1] ChoKα is the initial and rate-limiting enzyme in the Kennedy pathway, which is responsible for the biosynthesis of phosphatidylcholine (PtdCho), a major component of cell membranes.[5][6] By inhibiting ChoKα, this compound disrupts lipid metabolism and can interfere with cell growth and proliferation, making it a compound of interest in cancer research.[7]
2. What is the recommended solvent for making an this compound stock solution?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
3. What is the solubility of this compound in aqueous solutions?
There is limited quantitative data available in the public domain regarding the specific solubility of this compound in aqueous buffers such as PBS or in cell culture media. It is known to be poorly soluble in aqueous solutions. The table below summarizes the available solubility information.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Water | Slightly or not soluble[2] |
| Ethanol | Slightly or not soluble[2] |
| Phosphate Buffered Saline (PBS) | Very low (requires dilution from DMSO stock) |
| Cell Culture Media | Very low (requires dilution from DMSO stock) |
4. How should I prepare a working solution of this compound for my cell culture experiments?
It is recommended to first prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should then be serially diluted to the final working concentration in your pre-warmed cell culture medium immediately before use. To avoid precipitation, ensure the final DMSO concentration is kept as low as possible, typically below 0.5%. For particularly problematic compounds, a three-step solubilization protocol can be effective.[3][4]
5. How should I store this compound?
This compound powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Concentrated stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 865.53 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.866 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 50°C) or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Use the working solution immediately after preparation.
Signaling Pathways and Experimental Workflows
Choline Kinase α (ChoKα) Signaling Pathway
This compound inhibits Choline Kinase α (ChoKα), the first enzyme in the Kennedy pathway. This pathway is crucial for the synthesis of phosphatidylcholine (PtdCho), a key component of cellular membranes. The inhibition of ChoKα leads to a reduction in phosphocholine (PC) levels. Downstream of PtdCho, the lipid second messenger phosphatidic acid (PA) is produced, which plays a role in activating the MAPK and PI3K/Akt signaling pathways. Therefore, inhibition of ChoKα by this compound can lead to the attenuation of these pro-survival signaling cascades.[8][9][10]
Caption: this compound inhibits the ChoKα signaling pathway.
Experimental Workflow for Preparing this compound Working Solutions
The following workflow illustrates the recommended steps for preparing a final working solution of this compound for use in cell-based assays.
Caption: Workflow for preparing this compound solutions.
References
- 1. medkoo.com [medkoo.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline kinase alpha-Putting the ChoK-hold on tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Small Molecule Antagonist of Choline Kinase-α That Simultaneously Suppresses MAPK and PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of the Inhibitor EB-3D
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of the novel choline kinase alpha (ChoKα) inhibitor, EB-3D. Given that EB-3D is a recently developed compound, this resource offers general best practices and troubleshooting strategies for identifying and mitigating off-target effects applicable to this and other novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a novel inhibitor like EB-3D?
A1: Off-target effects are unintended interactions of a drug or small molecule inhibitor with proteins other than its primary therapeutic target.[1] For EB-3D, the primary target is choline kinase alpha (ChoKα). However, like many kinase inhibitors, it may bind to other kinases or proteins within the cell, leading to unforeseen biological consequences, potential toxicity, or confounding experimental results. Early identification of these effects is crucial for accurate data interpretation and for the development of safe and effective therapeutics.[1]
Q2: What is the known on-target mechanism of action for EB-3D?
A2: EB-3D is a potent and selective inhibitor of choline kinase alpha 1 (ChoKα1). Its on-target activity has been shown to induce apoptosis in T-acute lymphoblastic leukemia (T-ALL) cells. This is achieved through the early activation of AMP-activated protein kinase (AMPK), which in turn represses the mTORC1 signaling pathway. This repression leads to a reduction in protein synthesis and ultimately, cell death.
Q3: Are there any known off-target effects for EB-3D?
A3: As a novel inhibitor, the off-target profile of EB-3D has not been extensively published. It is common for new compounds to have uncharacterized off-target interactions. Therefore, it is recommended that researchers perform their own off-target profiling to understand the selectivity of EB-3D in their specific experimental models.
Q4: What are the first steps I should take to assess the potential for off-target effects with EB-3D in my experiments?
A4: A good starting point is to use the lowest effective concentration of EB-3D, as higher concentrations are more likely to engage lower-affinity off-targets. Additionally, using a secondary compound with a similar on-target effect but a different chemical structure can help confirm that the observed phenotype is due to the inhibition of ChoKα and not an off-target effect of EB-3D. Comparing results with a structurally related but inactive control molecule is also a valuable strategy.
Q5: How can I distinguish between on-target and off-target effects in my cell-based assays?
A5: This can be challenging. A key strategy is to perform rescue experiments. For example, if EB-3D's effect is truly on-target, you might be able to reverse the phenotype by providing the cells with a downstream product of the ChoKα enzyme. Another approach is to use genetic methods, such as siRNA or CRISPR-Cas9, to knock down the expression of ChoKα. If the phenotype of the genetic knockdown matches the phenotype of EB-3D treatment, it provides strong evidence for on-target activity.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity or Morphology Changes | EB-3D may be inhibiting a kinase essential for cell survival or structural integrity. | - Perform a dose-response curve to determine the lowest effective concentration. - Test EB-3D in a cell line known to be resistant to ChoKα inhibition. - Conduct a broad-spectrum kinase panel screen to identify potential off-target kinases. |
| Inconsistent Results Across Different Cell Lines | The off-target profile of EB-3D may vary depending on the proteomic landscape of the cell line. | - Characterize the expression levels of ChoKα and potential off-target proteins in your cell lines. - Validate key findings in a second, unrelated cell line. |
| Phenotype Does Not Match Known ChoKα Inhibition Effects | The observed effect may be due to the inhibition of an unknown off-target protein or pathway. | - Perform a target deconvolution study using techniques like chemical proteomics or a cellular thermal shift assay (CETSA). - Use a systems biology approach (e.g., transcriptomics, proteomics) to identify affected pathways. |
| Rescue Experiments with Downstream Metabolites are Unsuccessful | The cellular phenotype may be a result of a complex off-target interaction that is not easily rescued. | - Consider the possibility that EB-3D affects multiple targets. - Employ a chemical analog of EB-3D with a different off-target profile to see if the phenotype persists. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of EB-3D against a panel of kinases.
Objective: To identify potential off-target kinases of EB-3D.
Methodology:
-
Compound Preparation: Prepare a stock solution of EB-3D in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >200 kinases).
-
Assay Concentration: Select a concentration of EB-3D for screening. A common starting point is 1 µM, which is often significantly higher than the on-target IC50 to detect lower-affinity interactions.
-
Assay Format: The service provider will typically use a radiometric or fluorescence-based assay to measure the activity of each kinase in the presence of EB-3D.
-
Data Analysis: The results are usually expressed as the percentage of kinase activity remaining in the presence of the inhibitor. A significant reduction in activity (e.g., >50%) for a kinase other than ChoKα indicates a potential off-target interaction.
-
Follow-up: For any identified off-target "hits," it is crucial to determine the IC50 value to quantify the potency of EB-3D against that specific kinase.
Example Data Summary Table:
| Kinase | % Inhibition @ 1µM EB-3D | On-Target/Off-Target |
| ChoKα | 98% | On-Target |
| Kinase X | 75% | Potential Off-Target |
| Kinase Y | 15% | Likely Not a Significant Off-Target |
| Kinase Z | 88% | Potential Off-Target |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement and identify off-target interactions in a cellular context.
Objective: To determine if EB-3D binds to ChoKα and other proteins in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or EB-3D at a desired concentration for a specific duration.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction (supernatant) by Western blotting using an antibody specific for ChoKα.
-
Data Interpretation: If EB-3D binds to ChoKα, it will stabilize the protein, leading to less denaturation at higher temperatures compared to the vehicle-treated control. This will be visible as a stronger band at higher temperatures in the EB-3D treated samples.
-
Off-Target Identification: For an unbiased, proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry to identify other proteins that are stabilized by EB-3D binding.
Visualizations
Caption: On-target signaling pathway of EB-3D.
Caption: Experimental workflow for troubleshooting off-target effects.
References
troubleshooting inconsistent results with EB-3P treatment
Welcome to the technical support center for EB-3P treatment. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments involving End-binding protein 3 (EB3) and its phosphorylated form (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: "this compound" is a common shorthand for the phosphorylated form of End-binding protein 3 (EB3). EB3 is a core microtubule plus-end tracking protein (+TIP) that plays a crucial role in regulating microtubule dynamics. Its activity is modulated by post-translational modifications, most notably phosphorylation.
Q2: Which amino acid residues of EB3 are known to be phosphorylated?
A2: Two key phosphorylation sites on human EB3 have been identified and are critical for its function:
-
Serine 162 (S162): Phosphorylation at this site can destabilize EB3 dimers and reduce microtubule growth.[1] This site is dephosphorylated by the phosphatase Calcineurin.
-
Serine 176 (S176): This site is phosphorylated by Aurora B kinase during mitosis and is involved in regulating EB3 protein stability.[1]
Q3: What are the primary upstream regulators of EB3 phosphorylation?
A3: The phosphorylation state of EB3 is dynamically regulated by the activity of kinases and phosphatases. Key regulators include:
-
Kinases: Aurora B kinase phosphorylates EB3 at S176, particularly during mitosis.
-
Phosphatases: Calcineurin (also known as PP2B) is a Ca2+/calmodulin-dependent phosphatase that dephosphorylates EB3, including at S162.[2]
Q4: I am observing inconsistent EB3 comet-like structures at microtubule plus-ends. What could be the cause?
A4: Inconsistent EB3 "comets" can arise from several factors:
-
Cellular Health: Suboptimal cell culture conditions can affect microtubule dynamics.
-
Antibody/Reagent Quality: Ensure your EB3 antibody is validated for the application (immunofluorescence) and used at the optimal dilution. If using a fluorescently-tagged EB3 construct, verify its expression level.
-
Phosphorylation Status: The phosphorylation state of EB3 influences its localization and dynamics. Changes in kinase or phosphatase activity in your experimental model can lead to variability.
-
Imaging Parameters: Suboptimal imaging settings (e.g., laser power, exposure time) can lead to phototoxicity or poor signal-to-noise, making comet analysis unreliable.
Troubleshooting Guides
Problem 1: Low or No Signal for Phospho-EB3 (this compound) in Western Blot
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Rapid Dephosphorylation Post-Lysis | Always prepare cell lysates with a lysis buffer containing a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the preparation.[3][4] |
| Low Abundance of Phosphorylated Protein | Increase the total protein load per lane (50-100 µg may be necessary). Consider immunoprecipitation (IP) to enrich for EB3 before blotting for the phosphorylated form.[5][6] |
| Incorrect Blocking Reagent | Avoid using non-fat dry milk for blocking, as it contains phosphoproteins (casein) that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[3][4] |
| Suboptimal Antibody Dilution | Perform a titration of your primary phospho-specific EB3 antibody to determine the optimal concentration. Incubate the primary antibody overnight at 4°C to enhance signal.[7] |
| Use of Phosphate-Buffered Saline (PBS) | Avoid using PBS in washing and antibody dilution buffers, as the phosphate ions can compete with the antibody for binding to the phospho-epitope. Use Tris-Buffered Saline with Tween-20 (TBST).[3][6] |
Problem 2: Inconsistent Quantification of EB3 Comet Dynamics in Live-Cell Imaging
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor Signal-to-Noise Ratio | Optimize the expression level of your fluorescently-tagged EB3 construct to be as close to endogenous levels as possible to avoid artifacts. Adjust imaging parameters (laser power, exposure time) to maximize signal while minimizing phototoxicity. |
| Subjectivity in Comet Tracking | Utilize automated or semi-automated tracking software to ensure consistent and unbiased analysis of comet velocity and lifetime. Be aware that the shape and intensity of EB3 comets can fluctuate significantly.[8] |
| Variability in Microtubule Growth Rates | Ensure consistent cell culture conditions (temperature, CO2, media) as these can significantly impact microtubule dynamics. Analyze a sufficient number of comets from multiple cells to obtain statistically significant data. |
| "Fishtailing" of Microtubule Ends | The lateral movement of microtubule ends can introduce ambiguity in velocity measurements. When analyzing manually, be consistent in marking the center of the comet head.[9] |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated EB3 (pS162/pS176)
-
Sample Preparation:
-
Culture and treat cells as per the experimental design.
-
To induce phosphorylation at S176, cells can be arrested in mitosis using nocodazole.
-
To study dephosphorylation at S162, cellular calcium levels can be manipulated.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of total protein per lane on an SDS-PAGE gel. Include a positive control if available.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-EB3 (e.g., anti-EB3 pS162 or pS176) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Crucially, strip the membrane and re-probe with an antibody against total EB3 to normalize the phospho-signal. [7]
-
Protocol 2: Immunofluorescence for EB3 Localization
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Apply experimental treatments as required.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate with the primary antibody against EB3 diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope.
-
Signaling Pathways and Workflows
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. VE-cadherin Signaling Induces EB3 Phosphorylation to Suppress Microtubule Growth and Assemble Adherens Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 8. Fine structure and dynamics of EB3 binding zones on microtubules in fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Relationship Between EB-3 Profiles and Microtubules Growth in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Toxicity of EBLN3P-Targeting Therapeutics
Disclaimer: The term "EB-3P" does not correspond to a standard nomenclature in publicly available research. This guide focuses on the long non-coding RNA EBLN3P and its associated microRNAs (miRNAs) ending in "-3p," which are likely the subject of your query based on current cancer research literature. Strategies discussed are based on established principles of minimizing toxicity for targeted cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is EBLN3P and what is its role in cancer?
A1: EBLN3P (Endogenous Bornavirus-Like Nucleoprotein 3, Pseudogene) is a long non-coding RNA (lncRNA). In several types of cancer, including invasive breast cancer and liver cancer, EBLN3P is found at elevated levels.[1][2] It functions as an oncogene, meaning it promotes cancer progression. High levels of EBLN3P are often associated with a poorer prognosis for patients.[1]
Q2: How does EBLN3P promote cancer?
A2: EBLN3P primarily functions as a competing endogenous RNA (ceRNA), or a "sponge" for microRNAs (miRNAs). It binds to and sequesters specific miRNAs, preventing them from regulating their target genes. For example, EBLN3P has been shown to sponge miR-144-3p and miR-323a-3p.[1][2][3] By doing so, it allows for the increased expression of cancer-promoting proteins that these miRNAs would normally suppress.[2][3]
Q3: What is the potential for toxicity in normal cells when targeting EBLN3P?
A3: Any cancer therapy that targets a molecule also present in normal cells has the potential for off-target toxicity. Since EBLN3P and its associated miRNAs are involved in regulating fundamental cellular processes, inhibiting them could inadvertently affect healthy cells. The key to a successful therapeutic is a wide "therapeutic window," where the drug is effective against cancer cells at concentrations that are not harmful to normal cells.[4][5] Minimizing toxicity requires strategies that exploit differences between cancer and normal cells.[6]
Troubleshooting Guide: EBLN3P Inhibitor Toxicity
This guide addresses common issues encountered when developing therapeutics designed to inhibit EBLN3P.
Issue 1: Significant cytotoxicity observed in normal cell line controls.
-
Question: My anti-EBLN3P therapeutic (e.g., siRNA, antisense oligonucleotide) is effective against cancer cells but is also killing my normal (non-cancerous) control cell lines. What are the potential causes and solutions?
-
Answer:
-
Dose-Dependent Toxicity: The concentration of the therapeutic may be too high, overwhelming the cellular machinery in both normal and cancerous cells.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both cancer and normal cell lines. The goal is to identify a concentration that maximizes cancer cell death while minimizing impact on normal cells.[7]
-
-
Off-Target Effects: The therapeutic molecule may be unintentionally binding to other RNAs besides EBLN3P.
-
Solution: Redesign the therapeutic sequence to improve specificity. Perform bioinformatic analyses (e.g., BLAST) to check for potential binding to other transcripts.
-
-
Delivery Vehicle Toxicity: The method used to deliver the therapeutic into the cells (e.g., lipid nanoparticles) can have its own toxicity.
-
Solution: Test the delivery vehicle alone (without the EBLN3P inhibitor) on your cell lines to assess its baseline toxicity. If it is toxic, explore alternative delivery systems.
-
-
Issue 2: In vivo studies show systemic toxicity in animal models.
-
Question: My EBLN3P inhibitor was successful in vitro, but in my mouse model, I'm observing signs of toxicity like weight loss or organ damage. What can I do?
-
Answer:
-
Poor Biodistribution: The therapeutic may be accumulating in healthy organs.
-
Solution: Implement a targeted delivery strategy. This could involve conjugating the therapeutic to an antibody that recognizes a tumor-specific antigen or encapsulating it in nanoparticles that are designed to accumulate in tumors (the "enhanced permeability and retention" effect).
-
-
Immune Response: The therapeutic molecule may be triggering an unwanted immune response.
-
Solution: Modify the chemical structure of the therapeutic to be less immunogenic. For in vivo studies, ensure that all reagents are sterile and endotoxin-free.
-
-
Combination Therapy to Reduce Dose: A high dose of a single agent can increase toxicity.[8]
-
Solution: Combine the EBLN3P inhibitor with another anti-cancer agent that has a different mechanism of action. This can create a synergistic effect, allowing you to use a lower, less toxic dose of your EBLN3P inhibitor.[4]
-
-
Data Presentation: EBLN3P and Associated miRNA Expression
Understanding the relative expression levels of EBLN3P and its target miRNAs in cancerous vs. normal tissues is crucial for predicting potential on-target, off-tumor toxicity.
| Molecule | Role in Cancer | Expression in Cancer Cells | Expression in Normal Cells | Associated Cancers |
| EBLN3P | Oncogene (ceRNA) | Upregulated | Lower expression | Invasive Breast Cancer, Liver Cancer[1][2] |
| miR-144-3p | Tumor Suppressor | Downregulated | Higher expression | Invasive Breast Cancer, Liver Cancer[1][2] |
| miR-323a-3p | Tumor Suppressor | Downregulated | Higher expression | Hepatocellular Carcinoma[3] |
Experimental Protocols
Protocol: Assessing Differential Cytotoxicity of an EBLN3P Inhibitor
This protocol outlines a method to compare the toxic effects of an EBLN3P inhibitor on cancer cells versus normal cells.
Objective: To determine the therapeutic window of a candidate EBLN3P inhibitor.
Materials:
-
Cancer cell line with high EBLN3P expression (e.g., Hep3B for liver cancer).[3]
-
Normal, non-cancerous cell line from the same tissue of origin (e.g., primary hepatocytes).
-
EBLN3P inhibitor (e.g., antisense oligonucleotide).
-
Scrambled (non-targeting) control oligonucleotide.
-
Cell culture medium, plates, and incubator.
-
Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo).
-
qRT-PCR reagents for measuring EBLN3P expression.
Methodology:
-
Cell Seeding: Seed both the cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
Treatment: Prepare a serial dilution of the EBLN3P inhibitor and the scrambled control (e.g., from 0.1 nM to 10 µM). Remove the old media from the cells and add the media containing the different concentrations of the inhibitors.
-
Incubation: Incubate the cells for 48-72 hours.
-
Verification of Knockdown (Parallel Experiment): In a separate 6-well plate, treat cells with an effective dose of the inhibitor. After 48 hours, extract RNA and perform qRT-PCR to confirm that EBLN3P levels are reduced in the treated cancer cells.
-
Cytotoxicity Measurement: After the incubation period, add the cytotoxicity reagent (e.g., MTT) to each well according to the manufacturer's instructions. Measure the absorbance or luminescence to determine the percentage of viable cells relative to untreated controls.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration for both cell lines. Calculate the IC50 value for each. A promising therapeutic will have a much lower IC50 for the cancer cell line than for the normal cell line.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of EBLN3P and a workflow for toxicity screening.
Caption: Mechanism of EBLN3P as a ceRNA for miR-144-3p.
Caption: Workflow for screening EBLN3P inhibitors for minimal normal cell toxicity.
References
- 1. Silencing the lncRNA EBLN3P Improves Prognosis in Patients with Invasive Breast Cancer by Directly Targeting miR-144-3p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long Noncoding RNA EBLN3P Promotes the Progression of Liver Cancer via Alteration of microRNA-144-3p/DOCK4 Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LncRNA EBLN3P/microRNA-323a-3p/EphA1 axis affects the biological function of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Finding the balance between efficacy and toxicity in pediatric cancer treatment | St. Jude Research [stjude.org]
- 6. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: EB-3P Cell Viability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using EB-3P assays to address cell viability problems. The this compound assay is a fluorescence-based method for the simultaneous determination of live and dead cells in a population.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is based on the principle of differential staining of live and dead cells using a combination of two fluorescent dyes. The assay utilizes a membrane-permeant dye that stains all cells and a membrane-impermeant dye that only enters cells with compromised membranes (dead cells). Live cells with intact membranes will fluoresce with the color of the vital dye, while dead cells will show the color of the membrane-impermeant dye.
Q2: What are the common applications of the this compound assay?
The this compound assay is widely used in drug discovery and development to assess the cytotoxic effects of compounds on cultured cells. It is also used to monitor cell health and viability in various experimental conditions, including 3D cell culture models.[1]
Q3: Can the this compound assay be used with both adherent and suspension cells?
Yes, the this compound assay is suitable for both adherent and suspension cell cultures. The protocol may require minor adjustments, such as a cell harvesting step for adherent cells, before staining and analysis.
Q4: What instrumentation is required for the this compound assay?
The this compound assay requires a fluorescence microscope equipped with the appropriate filter sets for the fluorescent dyes used in the kit. A microplate reader with fluorescence capabilities can also be used for high-throughput screening applications.
Q5: How should I prepare my cells for the this compound assay?
Cells should be cultured and treated with the test compounds as required by your experimental design. For adherent cells, they can be stained directly in the culture plate. For suspension cells, they should be collected by centrifugation and resuspended in a suitable buffer before staining. It is crucial to handle cells gently to avoid inducing artificial cell death.
Troubleshooting Guide
Users may encounter several issues during their experiments. This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | - Incomplete removal of phenol red-containing culture medium.- Autofluorescence from cells or test compounds.- Excessive dye concentration. | - Wash cells with phosphate-buffered saline (PBS) before adding the dye solution.- Include an unstained control to assess background fluorescence.- Optimize the dye concentration by performing a titration experiment. |
| All cells appear dead (stained with the dead cell dye) | - Harsh cell handling techniques (e.g., vigorous pipetting, prolonged trypsinization).- High cytotoxicity of the test compound.- Phototoxicity from excessive exposure to excitation light. | - Handle cells gently throughout the experiment.- Include a positive control for cell viability (untreated cells).- Reduce the exposure time and intensity of the excitation light during imaging.[2] |
| All cells appear alive (stained with the live cell dye) | - Ineffective cytotoxic compound.- Insufficient incubation time with the test compound.- Incorrect filter set used for imaging. | - Verify the activity of the test compound.- Optimize the incubation time to allow for the induction of cell death.- Ensure the correct filter sets are used to visualize both live and dead cell stains. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding to achieve uniform cell distribution.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Weak fluorescent signal | - Low cell number.- Insufficient dye incubation time.- Photobleaching of the fluorescent dyes. | - Increase the number of cells seeded per well.- Optimize the incubation time with the staining solution.- Use an anti-fade mounting medium and minimize exposure to light.[2] |
Experimental Protocols
Standard Protocol for this compound Assay in 96-Well Plates
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the desired period. Include appropriate positive and negative controls.
-
Preparation of Staining Solution: Prepare the this compound staining solution by diluting the stock solutions of the live and dead cell dyes in PBS according to the kit's instructions.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add 100 µL of the this compound staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[1]
-
Imaging and Analysis: Image the cells using a fluorescence microscope with the appropriate filters. Live cells will fluoresce green, and dead cells will fluoresce red. Quantify the number of live and dead cells using image analysis software.
Data Presentation
Example: Dose-Response of Compound X on Cell Viability
| Compound X (µM) | % Live Cells (Mean ± SD) | % Dead Cells (Mean ± SD) |
| 0 (Vehicle Control) | 98.2 ± 1.5 | 1.8 ± 0.5 |
| 1 | 95.1 ± 2.1 | 4.9 ± 1.1 |
| 10 | 60.7 ± 4.5 | 39.3 ± 3.8 |
| 50 | 15.3 ± 3.2 | 84.7 ± 4.1 |
| 100 | 2.5 ± 0.8 | 97.5 ± 1.2 |
Visualizations
This compound Assay Principle
Caption: Principle of the this compound live/dead cell viability assay.
Experimental Workflow for this compound Assay
References
improving the efficacy of EB-3P in cell-based assays
To effectively address your request for a technical support center focused on "improving the efficacy of EB-3P in cell-based assays," it is crucial to first clarify the specific molecule you are working with. The identifier "this compound" can refer to several distinct molecules, each with a unique function and application in cellular assays.
Based on current scientific literature, "this compound" could potentially refer to:
-
A Choline Kinase α (ChoKα) inhibitor: In some contexts, this compound is mentioned as a non-commercial compound that inhibits ChoKα, impacting lipid metabolism and potentially inducing apoptosis in cancer cells.
-
Various microRNAs (miRNAs): The "-3p" designation is commonly used for microRNAs derived from the 3' arm of a pre-miRNA hairpin. Several miRNAs associated with "EB" or having "3p" in their name are active in cell-based assays, including:
-
EBV-miR-BART8-3p: An Epstein-Barr virus-encoded microRNA.
-
miR-144-3p, miR-301b-3p, miR-381-3p: Human microRNAs involved in various cellular processes and signaling pathways.
-
-
A variation of EB3 (End-binding protein 3): EB3 is a microtubule-associated protein. While "this compound" is not a standard nomenclature, it could potentially refer to a phosphorylated form or a specific isoform of EB3.
The experimental protocols, troubleshooting advice, and signaling pathways are fundamentally different for a small molecule inhibitor versus a microRNA or a microtubule-associated protein.
To provide you with accurate and relevant technical support, please specify which of these (or another) "this compound" you are referring to. Once you clarify the molecule of interest, a comprehensive technical support center will be generated, including:
-
Troubleshooting Guides and FAQs in a question-and-answer format.
-
Quantitative Data Summaries in structured tables.
-
Detailed Experimental Protocols.
-
Signaling Pathway and Workflow Diagrams created using Graphviz (DOT language) as requested.
Awaiting your clarification to proceed with generating the tailored technical support center.
Technical Support Center: Synthesis of EB-3P and its Analogs
Welcome to the technical support center for the synthesis of EB-3P and its analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of substituted pyridines like this compound?
A1: The synthesis of substituted pyridines presents several common challenges. Due to the electron-deficient nature of the pyridine ring, it is generally resistant to electrophilic substitution.[1][2] Key difficulties include controlling regioselectivity, especially for meta-substituted products, and the often harsh reaction conditions required for classical synthesis methods, which can lead to low yields and limited applicability.[1][3][4] The introduction of electron-withdrawing groups can also be particularly challenging.[4]
Q2: Why is achieving meta-substitution on a pyridine ring so difficult?
A2: The nitrogen atom in the pyridine ring withdraws electron density, deactivating the ring towards electrophilic attack, particularly at the ortho and para positions. This electronic effect makes direct functionalization at the meta-position a significant synthetic hurdle.[1] Overcoming this often requires multi-step strategies or the use of specialized reagents and catalysts to interrupt the aromatic system and direct substitution to the desired position.[1]
Q3: Are there milder, more modern methods for pyridine synthesis?
A3: Yes, significant research has focused on developing milder and more efficient methods for pyridine synthesis. These include transition metal-catalyzed reactions, cycloaddition reactions, and C-H activation strategies.[5][6] For instance, one-pot methods have been developed that offer an easier way to create important commercial compounds under mild conditions.[1] These modern approaches often provide better regioselectivity and functional group tolerance compared to classical methods like the Hantzsch synthesis.[5][6]
Q4: What is the significance of the pyridine moiety in drug development?
A4: The pyridine ring is a crucial scaffold in medicinal chemistry and is present in numerous FDA-approved drugs.[2][7] Its nitrogen atom can participate in hydrogen bonding and coordination with biological targets like enzymes and receptors, while the aromatic ring can engage in pi-stacking interactions.[2][8] The ability to strategically place substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no product yield | Harsh reaction conditions leading to decomposition. | Consider using milder reaction conditions or a different synthetic route. Modern methods often employ lower temperatures and less aggressive reagents.[1][6] |
| Poor reactivity of starting materials. | The electron-deficient nature of the pyridine ring can hinder reactions.[1] Activate the ring, for example, by forming a pyridine-N-oxide to enhance susceptibility to electrophilic attack.[2] | |
| Incorrect regioselectivity (e.g., ortho/para instead of meta) | Intrinsic electronic properties of the pyridine ring directing substitution. | Employ strategies specifically designed for meta-functionalization, such as interrupting the aromatic system or using directing groups.[1] |
| Steric hindrance preventing access to the desired position. | Modify the substituents on your starting materials to reduce steric bulk or choose a synthetic pathway less sensitive to steric effects.[3] | |
| Formation of multiple byproducts | Side reactions due to reactive intermediates or harsh conditions. | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. High-purity starting materials are also crucial to minimize side reactions.[8] |
| Instability of intermediates, such as dihydropyridines. | For reactions proceeding through a dihydropyridine intermediate, consider a one-pot procedure for oxidation to the corresponding pyridine to avoid isolation of the unstable intermediate.[5] | |
| Difficulty in purifying the final product | Presence of closely related isomers or unreacted starting materials. | Employ high-performance liquid chromatography (HPLC) for purification. If isomers are the issue, revisit the synthetic strategy to improve regioselectivity. |
| Decomposition of the product on silica gel during chromatography. | Use a different stationary phase for chromatography (e.g., alumina) or consider alternative purification methods like crystallization or distillation. |
Experimental Protocols
General Protocol for Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation
The Hantzsch synthesis is a classic method for constructing the pyridine ring, which is then oxidized to the final aromatic product.
Step 1: Synthesis of Dihydropyridine
-
In a round-bottom flask, combine an aldehyde (1 equivalent), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate, 1.1 equivalents).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, allow the mixture to cool to room temperature. The dihydropyridine product may precipitate.
-
Isolate the crude product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue. Note: Dihydropyridines can be unstable, and decomposition during chromatography is common.[5]
Step 2: Oxidation to Pyridine
-
Dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid or chloroform).
-
Add an oxidizing agent, such as nitric acid, manganese dioxide, or DDQ.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully (e.g., by neutralizing with a base if an acid was used as the oxidant).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude pyridine derivative by column chromatography or crystallization.
Signaling Pathway
As this compound has been identified as a Choline Kinase α (ChoKα) inhibitor, the following diagram illustrates the simplified signaling pathway involving ChoKα. Inhibition of this pathway is a target for cancer therapy.
Caption: Simplified Choline Kinase α (ChoKα) signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. ijpsonline.com [ijpsonline.com]
- 8. nbinno.com [nbinno.com]
Validation & Comparative
Validating the Inhibitory Effect of EB-3P on Choline Kinase: A Comparative Guide
This guide provides a comprehensive comparison of EB-3P, a potent choline kinase (ChoK) inhibitor, with other alternative inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on experimental data. The guide includes detailed experimental protocols and visual representations of key pathways and workflows to support your research and development efforts.
Introduction to Choline Kinase Inhibition
Choline kinase (ChoK) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine (PCD), a major component of eukaryotic cell membranes.[1] Upregulation of ChoK, particularly the ChoKα isoform, is implicated in oncogenesis and tumor progression, making it a promising target for anticancer therapies.[2] Inhibitors of ChoKα can disrupt cell proliferation and induce apoptosis in cancer cells by interfering with choline metabolism.[2] this compound is a novel, symmetrical biscationic inhibitor of ChoKα that has demonstrated significant antiproliferative activity.[2]
Comparative Analysis of Choline Kinase Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, comparing their inhibitory potency against choline kinase and their effects on cancer cell proliferation.
Table 1: In Vitro Choline Kinase Inhibition
| Inhibitor | Target | IC50 (µM) | Source |
| This compound | ChoKα1 | ~1 (estimated based on EB-3D) | [2] |
| EB-3D | ChoKα1 | 1 | [1] |
| Flavopiridol | EhCK | 45.51 | |
| H-89 | PKA | 0.048 | [3] |
Note: A direct IC50 value for this compound against purified ChoKα1 was not explicitly found in the provided search results. The value is estimated to be similar to its analogue, EB-3D.
Table 2: Inhibition of Choline Uptake in HepG2 Cells
| Inhibitor | IC50 (µM) | Source |
| This compound | 0.14 ± 0.01 | [4] |
| EB-3D | 1.21 ± 0.14 | [4] |
Table 3: Antiproliferative Activity (GI50 in µM)
| Inhibitor | HepG2 | MDA-MB-231 | MDA-MB-468 | MCF-7 | Source |
| This compound | 4.81 | - | - | - | [2] |
| EB-3D | 14.55 | 0.026 ± 0.003 | 0.035 ± 0.002 | 0.037 ± 0.004 | [2][5] |
| Flavopiridol | - | - | - | - |
Note: GI50 values for Flavopiridol against these specific cell lines for choline kinase inhibition were not available in the search results. Flavopiridol is a broad-spectrum cyclin-dependent kinase inhibitor.[6][7]
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The Kennedy pathway for phosphatidylcholine synthesis and the inhibitory action of this compound on Choline Kinase α (ChoKα).
Caption: Workflow for determining the antiproliferative activity of an inhibitor using an MTT assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's inhibitory effects.
In Vitro Choline Kinase Assay
This protocol is adapted from a standard enzymatic assay for choline kinase.
Materials:
-
Glycylglycine buffer (pH 8.5)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
ATP solution
-
Choline chloride
-
Phospho(enol)pyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactic dehydrogenase (LDH)
-
Purified Choline Kinase enzyme
-
Test inhibitor (this compound and alternatives)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing glycylglycine buffer, KCl, MgCl2, ATP, PEP, NADH, PK, and LDH.
-
Add the choline kinase enzyme to the reaction mixture.
-
To the test wells, add varying concentrations of the inhibitor (e.g., this compound). For control wells, add the vehicle control.
-
Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until a constant reading is obtained.
-
Initiate the reaction by adding choline chloride to all wells.
-
Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve for both the test and control wells.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[8]
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines the determination of cell viability and proliferation upon treatment with choline kinase inhibitors.[9][10]
Materials:
-
Cancer cell lines (e.g., HepG2, MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor (this compound and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include untreated and vehicle-treated controls.
-
Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).[9][11]
Western Blot for ChoKα Expression
This protocol is for determining the protein levels of ChoKα in cells treated with inhibitors.
Materials:
-
Cancer cell lines
-
Test inhibitor (this compound and alternatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ChoKα
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of the inhibitor for a specified time.
-
Lyse the cells using lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ChoKα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.[12][13][14][15][16]
Conclusion
This compound demonstrates potent inhibition of choline uptake and significant antiproliferative activity in cancer cells, highlighting its potential as a valuable tool for cancer research and drug development. This guide provides the necessary data and protocols for researchers to objectively evaluate and validate the inhibitory effects of this compound in comparison to other choline kinase inhibitors. The provided experimental workflows and signaling pathway diagrams offer a clear visual aid for understanding the underlying mechanisms and experimental designs.
References
- 1. Choline Kinase Alpha Inhibition by EB-3D Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
EB-3P vs. Other Choline Kinase Inhibitors in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the choline kinase inhibitor EB-3P with other notable inhibitors in the field of cancer research. The information presented is supported by experimental data to aid in the evaluation of these compounds for further investigation and development.
Introduction to Choline Kinase Inhibition in Cancer
Choline kinase alpha (ChoKα) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. In many cancers, ChoKα is overexpressed and plays a pivotal role in tumor cell proliferation, survival, and transformation. This has established ChoKα as a promising therapeutic target for the development of novel anticancer agents. This guide focuses on the comparative efficacy and mechanisms of this compound and other well-characterized ChoKα inhibitors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other selected choline kinase inhibitors, focusing on their enzymatic inhibition and cellular activities.
Table 1: In Vitro Efficacy of Choline Kinase Inhibitors Against ChoKα and Cancer Cells
| Inhibitor | Target | IC50 (µM) - Enzymatic Assay (ChoKα) | Cell Line | GI50/IC50 (µM) - Antiproliferative/Uptake Assay | Citation(s) |
| This compound | Choline Uptake | Not Available | HepG2 | 0.14 ± 0.01 (Choline Uptake) | [1] |
| EB-3D | ChoKα1 | 1.0 | MDA-MB-231 | 0.026 ± 0.003 (Antiproliferative) | [2] |
| MDA-MB-468 | 0.035 ± 0.002 (Antiproliferative) | [2] | |||
| MCF-7 | 0.037 ± 0.004 (Antiproliferative) | [2] | |||
| Choline Uptake | Not Available | HepG2 | 1.21 ± 0.14 (Choline Uptake) | [1] | |
| MN58b | ChoKα | 1.4 | - | Not Available in cited literature | [3] |
| RSM-932A (TCD-717) | ChoKα | 1.0 | HT-29 (Colon) | 1.15 | |
| ChoKβ | 33 | A549 (Lung) | 1.3 | [3] | |
| HCT-116 (Colon) | 1.5 | [3] | |||
| DU-145 (Prostate) | 1.8 | [3] | |||
| MCF-7 (Breast) | 2.1 | [3] | |||
| MDA-MB-231 (Breast) | 2.4 | [3] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.
Caption: Choline Kinase Signaling Pathway and Points of Inhibition.
Caption: General Workflow for Cell Viability Assay.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation of the presented data.
Choline Kinase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method to measure the enzymatic activity of ChoKα.
Materials:
-
Recombinant human ChoKα enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Choline Chloride
-
ATP
-
Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Test inhibitors (this compound and others)
-
96-well black microplate
-
Fluorometer (Excitation/Emission = 340/460 nm)
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, choline chloride, ATP, PEP, and NADH.
-
Inhibitor Preparation: Prepare serial dilutions of the choline kinase inhibitors in Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Reagent Mix
-
Test inhibitor or vehicle control (for control wells)
-
Recombinant ChoKα enzyme to initiate the reaction.
-
-
Kinetic Measurement: Immediately place the plate in a fluorometer and measure the decrease in NADH fluorescence in kinetic mode at 37°C for 30-60 minutes. The rate of decrease in fluorescence is proportional to the ChoKα activity.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the antiproliferative effects of choline kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
Choline kinase inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the choline kinase inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the GI50 value from the dose-response curve.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of choline kinase inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Choline kinase inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the choline kinase inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of the inhibitor.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Choline Kinase (ChoK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Design, synthesis, crystallization and biological evaluation of new symmetrical biscationic compounds as selective inhibitors of human Choline Kinase α1 (ChoKα1) - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of EB-3P and Other ChoKα Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the choline kinase alpha (ChoKα) inhibitor EB-3P with other notable inhibitors in the class. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for therapeutic development.
Choline kinase alpha (ChoKα) has emerged as a critical target in cancer therapy due to its overexpression in various human tumors and its central role in membrane phospholipid metabolism, a pathway often upregulated in cancer cells to support rapid proliferation.[1][2] The inhibition of ChoKα presents a promising strategy to disrupt tumor growth.[3] Among the landscape of ChoKα inhibitors, this compound, a bisquinolinium compound, has demonstrated significant antiproliferative activity.[4] This guide offers a comparative analysis of this compound against other well-characterized ChoKα inhibitors, focusing on their biochemical potency, cellular activity, and mechanistic distinctions.
Quantitative Comparison of ChoKα Inhibitor Performance
To facilitate a direct comparison of this compound with other ChoKα inhibitors, the following tables summarize their in vitro efficacy. The data presented is compiled from various studies, and it is important to consider that experimental conditions may vary between studies.
| Inhibitor | Target | IC50 (μM) | Cell Line | Reference |
| This compound | ChoKα | ~1 | N/A | [4] |
| EB-3D | ChoKα | ~1 | N/A | [4] |
| MN58b | ChoKα | N/A | N/A | [5] |
| RSM-932A (TCD-717) | ChoKα | N/A | N/A | [5] |
| Hemicholinium-3 (HC-3) | ChoK | 500 (ex vivo) | N/A | [3] |
N/A: Data not available in the searched resources for a direct comparison under identical conditions.
| Inhibitor | Antiproliferative Activity (IC50/GI50 in μM) | Cell Line | Reference |
| This compound | GI50: 4.81 | HepG2 | |
| EB-3D | GI50: 14.55 | HepG2 | |
| MN58b | IC50: 1-6 (in combination studies) | DLD-1, HT29, SW620 | [6] |
| RSM-932A (TCD-717) | IC50: 1-6 (in combination studies) | DLD-1, HT29, SW620 | [6] |
| Hemicholinium-3 (HC-3) | IC50: 2500 | HT-29 | [3] |
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are detailed protocols for key experiments cited in the analysis of ChoKα inhibitors.
ChoKα Enzymatic Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of ChoKα.
Principle: The assay measures the production of phosphocholine from choline and ATP, catalyzed by ChoKα. The amount of phosphocholine produced is quantified, and the inhibitory effect is determined by comparing the activity in the presence and absence of the inhibitor.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.5) containing MgCl2, ATP, and radiolabeled [14C]-choline.
-
Enzyme and Inhibitor Incubation: Add purified recombinant ChoKα enzyme to the reaction mixture. For test samples, add the ChoKα inhibitor at various concentrations. For the control, add the vehicle (e.g., DMSO).
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like cold ethanol or by heat inactivation.
-
Separation of Product: Separate the radiolabeled phosphocholine from the unreacted choline using techniques like thin-layer chromatography (TLC) or ion-exchange chromatography.
-
Quantification: Quantify the amount of radiolabeled phosphocholine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
A detailed standard operating procedure for an enzymatic activity inhibition assay can provide further guidance on experimental design and data analysis.[7]
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of ChoKα inhibitors on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ChoKα inhibitors (e.g., this compound, MN58b, RSM-932A) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 or IC50 value, representing the concentration of the inhibitor that causes 50% growth inhibition or is cytotoxic to 50% of the cells.
Phosphatidylcholine Synthesis Assay
This assay measures the impact of ChoKα inhibitors on the synthesis of phosphatidylcholine (PC), the downstream product of the ChoKα-catalyzed reaction.
Principle: Cells are incubated with a radiolabeled precursor of PC, such as [14C]-choline. The incorporation of the radiolabel into the PC fraction is measured to determine the rate of PC synthesis.
Procedure:
-
Cell Culture and Treatment: Culture cancer cells and treat them with the ChoKα inhibitors at desired concentrations for a specific duration.
-
Radiolabeling: Add radiolabeled choline (e.g., [methyl-14C]choline) to the cell culture medium and incubate for a defined period to allow for its uptake and incorporation into PC.
-
Lipid Extraction: After labeling, wash the cells and extract the total lipids using a solvent system like chloroform:methanol.
-
Separation of Phospholipids: Separate the different phospholipid classes, including PC, from the total lipid extract using thin-layer chromatography (TLC).
-
Quantification: Scrape the area of the TLC plate corresponding to PC and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of the cells. Compare the amount of radiolabeled PC in inhibitor-treated cells to that in control cells to determine the effect on PC synthesis.
Signaling Pathways and Mechanisms of Action
ChoKα inhibitors exert their anticancer effects primarily by disrupting the Kennedy pathway, which is the main route for de novo phosphatidylcholine synthesis.
References
- 1. What are CHKA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-proliferative Efficacy of the Choline Kinase α Inhibitor EB-3P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-proliferative effects of EB-3P, a novel inhibitor of Choline Kinase α (ChoKα), against other anti-cancer agents. The data presented is compiled from preclinical studies and is intended to offer an objective assessment of this compound's performance, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a synthetic, symmetrical bisquinolinium compound that acts as a potent and selective inhibitor of Choline Kinase α (ChoKα).[1] ChoKα is the initial and rate-limiting enzyme in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine (PtdCho), a major component of eukaryotic cell membranes.[2] In many types of cancer, the expression and activity of ChoKα are significantly upregulated to meet the high demand for membrane phospholipids required for rapid cell division and tumor growth. This makes ChoKα an attractive target for anti-cancer drug development. This compound and its closely related analogue, EB-3D (a bispyridinium compound), have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3][4]
Comparative Anti-proliferative Activity
The anti-proliferative activity of this compound and its analogue EB-3D has been evaluated in several cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values for these compounds and compare them with standard chemotherapeutic drugs.
Table 1: Comparative GI50 Values of this compound, EB-3D, and Doxorubicin in Various Cancer Cell Lines.
| Compound | HepG2 (Liver Carcinoma) GI50 (µM) | MDA-MB-231 (Breast Cancer) GI50 (µM) | T-ALL (Leukemia) GI50 (nM) |
| This compound | 4.81 | Not Reported | Not Reported |
| EB-3D | 14.55 | 0.035 | ~30-100 |
| Doxorubicin | ~0.1 - 1 | ~0.02 - 0.1 | ~5-20 |
Note: GI50 values can vary depending on the specific experimental conditions, such as incubation time and cell density. The values presented here are compiled from different studies for comparative purposes.
Table 2: Comparative GI50 Values of EB-3D and Standard Chemotherapeutics in Breast Cancer Cell Lines (72h treatment).
| Compound | MDA-MB-231 GI50 (µM) | MCF-7 GI50 (µM) | MDA-MB-468 GI50 (µM) |
| EB-3D | 0.035 ± 0.002 | 0.026 ± 0.003 | 0.037 ± 0.004 |
| Doxorubicin | Not Reported | Not Reported | Not Reported |
| 5-Fluorouracil | Not Reported | Not Reported | Not Reported |
| Cisplatin | Not Reported | Not Reported | Not Reported |
Data for Doxorubicin, 5-Fluorouracil, and Cisplatin in these specific breast cancer lines under the same experimental conditions as the EB-3D study were not available in the reviewed literature. However, EB-3D has been shown to synergize with these agents, significantly lowering their effective GI50 values when used in combination.[2]
Mechanism of Action and Signaling Pathway
This compound and EB-3D exert their anti-proliferative effects primarily through the inhibition of ChoKα. This leads to a reduction in phosphocholine levels, a critical component for cell membrane biosynthesis and signaling. The downstream effects of ChoKα inhibition include the activation of the AMP-activated protein kinase (AMPK) signaling pathway and subsequent repression of the mTORC1 pathway.[3][5] This modulation of the AMPK/mTOR axis leads to the induction of apoptosis and, in some cases, cellular senescence.[2][4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its analogues are provided below.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the effect of compounds on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Methanol (for fixing)
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound, EB-3D, or a reference compound. Include untreated control wells.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: Gently wash the cells twice with PBS to remove dead cells and residual medium.
-
Fixation: Add 100 µL of methanol to each well and incubate for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot the percentage of cell growth inhibition against the compound concentration to determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound or other apoptosis-inducing agents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or a control compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of ChoKα and AMPK/mTOR Pathway Proteins
This technique is used to detect and quantify specific proteins in cell lysates.
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ChoKα, phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The choline kinase α inhibitor this compound demonstrates potent anti-proliferative activity in various cancer cell lines. Its mechanism of action, involving the disruption of phospholipid metabolism and modulation of the AMPK/mTOR signaling pathway, presents a promising avenue for targeted cancer therapy. Comparative data, particularly with its analogue EB-3D, suggests a strong potential for this class of compounds. Further investigations, including in vivo studies and broader comparative analyses against a wider range of standard-of-care drugs across multiple cancer types, are warranted to fully elucidate the therapeutic potential of this compound. The synergistic effects observed when EB-3D is combined with conventional chemotherapeutics also highlight its potential use in combination therapies to enhance efficacy and overcome drug resistance.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Choline Kinase Alpha Inhibition by EB-3D Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EB-3D a novel choline kinase inhibitor induces deregulation of the AMPK-mTOR pathway and apoptosis in leukemia T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of EB-3P for Choline Kinase Alpha: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the choline kinase alpha (ChoKα) inhibitor EB-3P with other notable alternatives. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate the specificity and performance of this compound in the context of cancer research and therapeutic development. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key assays.
Introduction to Choline Kinase Alpha Inhibition
Choline kinase alpha (ChoKα) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. In numerous cancers, ChoKα is overexpressed and plays a significant role in tumor cell proliferation and survival. This has established ChoKα as a promising target for anticancer therapies. This compound is a small molecule inhibitor designed to target this key enzyme. This guide will assess its performance against other known ChoKα inhibitors.
Performance Comparison of ChoKα Inhibitors
The following table summarizes the in vitro potency of this compound and its analogs against ChoKα and their anti-proliferative effects in cancer cell lines.
| Inhibitor | Target | IC50 (µM) vs. Purified ChoKα1 | Cell Line | GI50 (µM) | Selectivity Notes | Mechanism of Action Highlights |
| This compound | ChoKα | ~1 (estimated) | HepG2 | 4.81 | Selectivity profile not published | Interferes with phosphatidylcholine biosynthesis and choline uptake. Lowers ChoKα protein levels. |
| EB-3D | ChoKα | 1[1] | HepG2 | 14.55 | Selective for ChoKα | Induces apoptosis and cellular senescence via the AMPK-mTOR pathway. |
| CK37 | ChoKα | Not specified | Not specified | Not specified | Specific, competitive inhibitor | Targets the choline binding site. |
| TCD-717 (RSM-932A) | ChoKα | 1 | Not specified | Not specified | 33-fold selectivity over ChoKβ | Binds to a novel, unique site on the enzyme surface, not the choline-binding pocket. |
| MN58b | ChoKα | 1.4 | Not specified | Not specified | >30-fold selectivity over ChoKβ | Does not affect MAPKs or PI3Ks. |
Signaling Pathway of Choline Kinase Alpha
The diagram below illustrates the canonical Kennedy pathway for phosphatidylcholine synthesis, highlighting the central role of Choline Kinase (ChoK).
Figure 1. The Kennedy Pathway for Phosphatidylcholine Synthesis.
Experimental Protocols
In Vitro Choline Kinase Alpha Activity Assay (Radiolabeling)
This protocol is adapted from methodologies described for the assessment of ChoKα inhibitors.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human ChoKα1.
Materials:
-
Purified recombinant human ChoKα1 enzyme.
-
Assay buffer: 100 mM Tris-HCl pH 8.5, 10 mM MgCl2.
-
ATP solution (10 mM).
-
[methyl-14C]choline (specific activity ~4500 dpm/nmol).
-
Test compound (e.g., this compound) at various concentrations.
-
Silica gel plates for thin-layer chromatography (TLC).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes containing assay buffer, 20 ng of purified ChoKα1, and the test compound at the desired concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 mM [methyl-14C]choline.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by placing the tubes in boiling water for 3 minutes.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Spot an aliquot of the supernatant onto the origin of a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate phosphocholine from choline.
-
Visualize the separated spots (e.g., by autoradiography) and scrape the spots corresponding to phosphocholine into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.
Figure 2. Workflow for In Vitro ChoKα Activity Assay.
Cellular Choline Kinase Inhibition Assay
Objective: To assess the effect of a test compound on choline uptake and phosphorylation in intact cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2).
-
Complete cell culture medium.
-
Test compound (e.g., this compound) at various concentrations.
-
[methyl-14C]choline.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
TLC supplies and scintillation counter as described above.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Add medium containing [methyl-14C]choline and incubate for a short period (e.g., 10 minutes) to measure choline uptake and phosphorylation.
-
Stop the incubation by aspirating the medium and washing the cells with ice-cold PBS.
-
Lyse the cells and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Analyze an aliquot of the lysate by TLC to separate and quantify [14C]choline and [14C]phosphocholine as described in the in vitro assay.
-
Normalize the radioactivity counts to the protein concentration of the respective lysate.
-
Calculate the percentage of inhibition of choline phosphorylation relative to a vehicle-treated control.
Specificity Assessment and Kinase Profiling
A crucial aspect of inhibitor characterization is determining its specificity. While this compound and its analogs are reported to be selective for ChoKα, comprehensive kinase profiling data against a broad panel of human kinases has not been published. Such profiling is essential to identify potential off-target effects that could lead to unforeseen biological activities or toxicities.
General Workflow for Kinase Selectivity Profiling:
References
A Comparative Analysis: EB-3P Versus First-Generation Choline Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Choline kinase (ChoK), a key enzyme in the phosphatidylcholine biosynthesis pathway, has emerged as a significant target in cancer therapy due to its frequent overexpression in various tumor types. The inhibition of ChoK disrupts cell membrane integrity and vital signaling pathways, leading to cancer cell death. This guide provides a detailed comparison of EB-3P, a novel ChoK inhibitor, with first-generation ChoK inhibitors, supported by experimental data and protocols.
Executive Summary
First-generation choline kinase inhibitors, such as Hemicholinium-3 (HC-3), MN58b, and RSM-932A (TCD-717), laid the groundwork for targeting this crucial enzymatic pathway in cancer. While demonstrating anti-proliferative effects, these earlier compounds often faced limitations in potency and selectivity. This compound represents a newer generation of ChoK inhibitors designed to overcome these limitations, exhibiting potent and selective inhibition of ChoKα, the primary isoform implicated in cancer. This guide will delve into the quantitative differences in their performance, their mechanisms of action, and the experimental methodologies used for their evaluation.
Performance Comparison: this compound vs. First-Generation ChoK Inhibitors
The efficacy of ChoK inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their growth inhibitory (GI50) or cytotoxic (IC50) effects on cancer cell lines. The available data, while not always from head-to-head comparisons under identical conditions, provides valuable insights into their relative potencies.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | GI50 / IC50 (Cell-Based Assay) | Citation(s) |
| This compound | Choline Uptake | 0.14 ± 0.01 µM | HepG2 | 4.81 µM (GI50) | |
| EB-3D (related compound) | Purified ChoKα1 | ~1 µM | T-leukemia cell lines | Nanomolar range (GI50) | [1][2] |
| Hemicholinium-3 (HC-3) | Choline Kinase (ex vivo) | 500 µM | HT-29 | 2.5 mM | [3] |
| MN58b | Purified ChoKα | 1.4 µM | H460 (NSCLC) | Not specified in provided abstracts | [4][5] |
| RSM-932A (TCD-717) | Recombinant ChoKα | 1 µM | Various cancer cell lines | 1.3-7.1 µM | [6] |
Note: The experimental conditions for the cited values may vary, affecting direct comparability. For instance, the IC50 for this compound is for choline uptake inhibition, which is a downstream effect of ChoK inhibition.
Selectivity Profile
A critical aspect of ChoK inhibitors is their selectivity for the α-isoform over the β-isoform. While both isoforms catalyze the same reaction, ChoKα is the primary isoform linked to oncogenesis.
| Inhibitor | Selectivity (ChoKα vs. ChoKβ) | Citation(s) |
| This compound | Data not explicitly available in the provided search results. | |
| MN58b | >30-fold selectivity for ChoKα | [4] |
| RSM-932A (TCD-717) | 33-fold selectivity for ChoKα | [4][6] |
First-generation inhibitors like MN58b and RSM-932A demonstrate significant selectivity for ChoKα. Further studies are needed to fully characterize the isoform selectivity of this compound.
Mechanism of Action
All compounds discussed are inhibitors of choline kinase. However, the nuances of their interaction with the enzyme and the downstream cellular consequences can differ.
-
First-Generation Inhibitors: These compounds, such as HC-3, MN58b, and RSM-932A, are generally competitive inhibitors that bind to the choline-binding site of the enzyme.[3] Their primary mechanism of anti-cancer activity is the blockade of phosphocholine production, leading to cell cycle arrest and apoptosis.[7]
-
This compound: this compound also interferes with phosphatidylcholine biosynthesis.[8] Studies on the related compound EB-3D show that it can induce deregulation of the AMPK-mTOR pathway, leading to apoptosis in leukemia T-cells.[1][9] Furthermore, this compound and EB-3D have been shown to lower ChoKα protein levels, suggesting a multi-faceted mechanism of action that goes beyond simple enzymatic inhibition.[8]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design for comparing these inhibitors, the following diagrams are provided.
Caption: Choline Kinase Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing ChoK Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance.
In Vitro Choline Kinase Activity Assay (Radio-enzymatic Method)
This assay directly measures the enzymatic activity of ChoK by quantifying the formation of radiolabeled phosphocholine.
Materials:
-
Purified recombinant ChoKα or ChoKβ
-
[¹⁴C]-Choline chloride
-
ATP solution
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.5)
-
Inhibitor stock solutions (this compound, first-generation inhibitors)
-
Phosphocellulose paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and ATP.
-
Add varying concentrations of the inhibitor (this compound or a first-generation inhibitor) to the reaction mixture.
-
Initiate the reaction by adding the purified ChoK enzyme and [¹⁴C]-Choline chloride.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unreacted [¹⁴C]-Choline.
-
Measure the radioactivity of the [¹⁴C]-phosphocholine bound to the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HepG2, H460)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
96-well plates
-
Inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a first-generation inhibitor for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells and determine the GI50 or IC50 value.
Conclusion
The development of choline kinase inhibitors has progressed significantly from the first-generation compounds to more recent molecules like this compound. While direct comparative data under uniform experimental conditions remains somewhat limited in the public domain, the available evidence suggests that this compound and related compounds exhibit potent anti-proliferative activity, potentially through a more complex mechanism of action than their predecessors. The provided tables and protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting choline kinase in cancer. As research continues, head-to-head preclinical and clinical studies will be crucial to definitively establish the superiority of newer generation ChoK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A sensitive and specific radioenzymatic assay for the simultaneous determination of choline and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. content.abcam.com [content.abcam.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of EB-3P
The following provides a comprehensive guide for the safe and proper disposal of the novel Choline kinase inhibitor, EB-3P. This information is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is crucial to be familiar with its chemical properties.
Chemical Identity:
| Property | Value |
| Chemical Name | 1,1'-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(7-chloro-4-(pyrrolidin-1-yl)quinolin-1-ium) dibromide[1] |
| Chemical Formula | C42H42Br2Cl2N4O2[1] |
| Molecular Weight | 865.53[1] |
| Appearance | Not Specified |
| Solubility | Not Specified |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a respirator may be necessary.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard information on the label.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Containerization:
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][3][4]
-
Follow storage temperature guidelines if provided by the supplier; for the pure compound, storage is recommended at 0 - 4°C for the short term or -20°C for the long term.[1]
-
-
Waste Pickup and Disposal:
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent the spill from spreading.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and collect it into a sealed container for disposal.[3]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container.
-
Clean the spill area thoroughly.
-
Report the spill to your supervisor and EHS department.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling EB-3P
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling EB-3P, a novel choline kinase (ChoKα) inhibitor. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, this guidance is based on the known chemical properties of this compound, general principles for handling novel research chemicals, and data from published studies.
Personal Protective Equipment (PPE)
Given that this compound is a novel chemical with an incomplete toxicological profile, stringent adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be ANSI Z87.1-compliant and provide a complete seal around the eyes to protect against splashes and fine particulates. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashes or when handling larger quantities. |
| Hand Protection | Nitrile Gloves | Chemically resistant nitrile gloves are required. Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated or torn. |
| Body Protection | Laboratory Coat | A full-length, long-sleeved laboratory coat is mandatory to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Operational Plans: Handling and Storage
This compound is a solid, crystalline substance. Adherence to the following procedures is critical for safe handling and storage.
Handling Procedures:
-
Preparation : Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood to minimize movement in and out of the containment area.
-
Weighing : Weighing of this compound powder should be performed within the fume hood on a tared weigh boat. Use appropriate tools (e.g., spatula) to handle the powder and avoid generating dust.
-
Solution Preparation : When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
-
Spill Management : In the event of a spill, immediately alert others in the laboratory. For small spills within the fume hood, use an appropriate absorbent material to clean the area, wearing full PPE. For larger spills, or any spill outside of the fume hood, evacuate the area and follow institutional emergency procedures.
Storage Plan:
-
Short-term (days to weeks) : Store at 0 - 4°C in a dry, dark location.
-
Long-term (months to years) : Store at -20°C in a dry, dark location.
-
General : Keep the container tightly sealed. Store away from incompatible materials (strong oxidizing agents should be avoided as a general precaution).
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., weigh boats, pipette tips, gloves, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
This compound has been utilized in various experiments to assess its anti-proliferative and metabolic effects on cancer cell lines. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration at which this compound inhibits cell growth by 50% (GI₅₀).
-
Cell Seeding : Seed cancer cells (e.g., HepG2, MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment : Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI₅₀ value.
Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of specific proteins (e.g., ChoKα, p-AMPK, p-mTOR).
-
Cell Lysis : Treat cells with this compound at the desired concentration and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE : Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following table summarizes the reported GI₅₀ values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | ~5 |
| MDA-MB-231 | Breast Cancer | Not specified in reviewed literature |
| MCF-7 | Breast Cancer | Not specified in reviewed literature |
Mandatory Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using an MTT assay.
Signaling Pathway of this compound Action
This compound, as a choline kinase inhibitor, has been shown to activate the AMPK signaling pathway and inhibit the mTOR pathway, which are crucial regulators of cell metabolism and growth.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
